Molecular Weight, Exact Mass, and Analytical Characterization of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate: A Technical Guide for Preclinical Drug Development
Executive Summary In preclinical drug discovery, highly functionalized phenylcarbamates serve as critical building blocks for synthesizing targeted therapeutics, such as kinase inhibitors and allosteric modulators. tert-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In preclinical drug discovery, highly functionalized phenylcarbamates serve as critical building blocks for synthesizing targeted therapeutics, such as kinase inhibitors and allosteric modulators. tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (CAS: 1492031-83-0) is a prime example of such an intermediate. The strategic placement of orthogonal reactive sites—a protected aniline (Boc), an electrophilic aldehyde (formyl), and two distinct halogens (chloro and fluoro)—enables highly chemoselective downstream modifications.
This whitepaper provides a comprehensive technical breakdown of the compound's molecular weight, exact monoisotopic mass, mass spectrometry fragmentation pathways, and self-validating experimental protocols for its utilization and analytical verification.
Chemical Identity and Structural Elucidation
Understanding the precise atomic composition is the first step in establishing robust analytical methods. The molecule consists of a central phenyl ring substituted at four positions, leaving only positions 3 and 6 occupied by hydrogen atoms.
-NH-Boc (C₅H₁₀NO₂): tert-Butyloxycarbonyl protected amine. Provides lipophilicity and prevents unwanted nucleophilic attacks by the aniline nitrogen.
-CHO (CHO): Formyl group. Acts as the primary handle for C-N bond formation via reductive amination.
-Cl & -F: Halogen atoms that inductively withdraw electron density, increasing the electrophilicity of the adjacent formyl carbon and modulating the pKa of downstream products.
Molecular Weight vs. Exact Mass
In mass spectrometry and synthetic stoichiometry, distinguishing between the average molecular weight and the exact monoisotopic mass is critical.
Molecular Weight (Average): 273.69 g/mol
Calculated using standard atomic weights that account for natural isotopic abundance (e.g., Cl = 35.45 g/mol ). This value is used for bulk stoichiometric calculations in the laboratory. Grounded in the .
Exact Mass (Monoisotopic): 273.0568 Da
Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853). This is the exact value targeted during High-Resolution Mass Spectrometry (HRMS). Grounded in the .
Mass Spectrometry and Isotopic Profiling
When analyzing this compound via Electrospray Ionization (ESI), the presence of the chlorine atom generates a distinct isotopic signature. Chlorine naturally exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), resulting in an [M+H]⁺ isotopic envelope with a characteristic 3:1 ratio separated by 2 m/z units.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary
Ion Species
Chemical Formula
Exact Mass (m/z)
Relative Abundance
Diagnostic Utility
[M+H]⁺ (³⁵Cl)
C₁₂H₁₄³⁵ClFNO₃⁺
274.0641
100%
Primary intact molecular ion
[M+H]⁺ (³⁷Cl)
C₁₂H₁₄³⁷ClFNO₃⁺
276.0611
~32%
Confirms presence of 1x Chlorine
[M+Na]⁺ (³⁵Cl)
C₁₂H₁₃³⁵ClFNO₃Na⁺
296.0460
100%
Common sodium adduct in ESI+
[M-C₄H₈+H]⁺
C₈H₆³⁵ClFNO₃⁺
218.0020
Variable
Loss of isobutylene (56 Da)
[M-Boc+H]⁺
C₇H₆³⁵ClFNO⁺
174.0122
100% (MS/MS)
Complete loss of Boc group (100 Da)
Fragmentation Pathway Visualization
To validate the compound's identity, Collision-Induced Dissociation (CID) is employed. The Boc group is highly labile under CID conditions, typically cleaving in a stepwise or concerted manner to yield the free aniline.
Fig 1: ESI-MS/MS fragmentation pathway of the target compound.
Synthetic Utility in Drug Development
The primary synthetic utility of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate lies in its formyl group, which readily undergoes reductive amination to append various pharmacophores. The electron-withdrawing halogens (F and Cl) increase the electrophilicity of the aldehyde, making imine formation exceptionally rapid.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to verify causality and success before proceeding.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the formyl group to a secondary amine without reducing the aldehyde to an alcohol.
Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively targets the protonated iminium ion over the unreacted aldehyde. 1,2-Dichloroethane (DCE) is chosen as the solvent because its aprotic nature stabilizes the iminium intermediate without competing for the hydride.
Imine Formation: Dissolve 1.0 mmol of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate and 1.2 mmol of the target primary amine in 10 mL of anhydrous DCE. Add 0.1 mmol of glacial acetic acid.
Validation Checkpoint: After 2 hours, analyze a 5 µL aliquot via LC-MS. The complete disappearance of the m/z 274.06 peak and the appearance of the imine mass validates successful condensation.
Reduction: Portion-wise, add 1.5 mmol of NaBH(OAc)₃ to the stirring solution at room temperature. Stir for 12 hours.
Validation Checkpoint: A slight exotherm upon addition indicates active hydride transfer.
Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).
Validation Checkpoint: Ensure the aqueous layer pH is > 7. This guarantees the newly formed secondary amine is fully free-based and partitions entirely into the organic layer. Dry over Na₂SO₄ and concentrate.
Protocol B: LC-MS/MS Analytical Verification
Objective: Confirm the exact mass and structural integrity of the starting material or synthesized intermediates.
Causality: 0.1% Formic acid is added to the mobile phase to provide abundant protons for efficient positive mode electrospray ionization ([M+H]⁺), while simultaneously suppressing silanol interactions on the C18 stationary phase to maintain sharp peak shapes.
Instrument Calibration: Infuse a sodium formate calibration solution into the ESI-QTOF mass spectrometer.
Validation Checkpoint: The mass error must be calibrated to < 2 ppm to ensure the accuracy of the 274.0641 m/z reading.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in Water/MeCN (50:50).
Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will cause poor ionization and block the ESI capillary.
Chromatography & Acquisition: Inject 2 µL onto a C18 UHPLC column. Run a gradient of 5% to 95% MeCN (with 0.1% Formic Acid) over 5 minutes. Acquire MS data in positive ESI mode (m/z 100-1000).
Validation Checkpoint: Extract the chromatogram for m/z 274.0641. Verify that the isotopic peak at m/z 276.0611 is present at exactly ~32% relative abundance, definitively confirming the presence of the single chlorine atom.
References
Periodic Table of Elements
Source: International Union of Pure and Applied Chemistry (IUPAC)
URL:[Link]
NIST Chemistry WebBook, SRD 69
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
PubChem Compound Database
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Solubility Profile of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate in Organic Solvents
An In-depth Technical Guide Prepared by: Senior Application Scientist, Advanced Chemistry Group Executive Summary The solubility of chemical intermediates is a critical physicochemical parameter that dictates the efficie...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Prepared by: Senior Application Scientist, Advanced Chemistry Group
Executive Summary
The solubility of chemical intermediates is a critical physicochemical parameter that dictates the efficiency, scalability, and economic viability of processes in pharmaceutical and fine chemical manufacturing.[1][2] This guide provides a comprehensive technical framework for determining and understanding the solubility profile of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, a key intermediate whose properties directly influence reaction kinetics, purification strategies, and ultimately, the quality of the final active pharmaceutical ingredient (API). We present a blend of theoretical principles and actionable experimental protocols, designed for researchers, chemists, and drug development professionals. This document details the industry-standard isothermal shake-flask method, outlines analytical quantification via High-Performance Liquid Chromatography (HPLC), and contextualizes the resulting data to guide rational solvent selection for synthesis and crystallization processes.
Introduction: The Critical Role of Solubility in Process Chemistry
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a structurally complex organic molecule featuring multiple functional groups: a carbamate, an aromatic ring substituted with chloro and fluoro groups, and a formyl (aldehyde) group. This combination of functionalities imparts a moderate polarity and specific intermolecular interaction capabilities.
Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of robust process development.[3][4] Key decisions impacted by solubility include:
Reaction Solvent Selection: Ensuring reactants remain in solution is fundamental to achieving optimal reaction rates and minimizing side-product formation.
Purification and Crystallization: The selection of an appropriate solvent/anti-solvent system is paramount for effective purification, enabling the isolation of the compound with high purity and yield.
Process Safety and Handling: Knowledge of solubility in various solvents aids in developing safe handling procedures and cleaning protocols.
Downstream Formulation: While an intermediate, its solubility characteristics can provide early insights into the challenges that may be faced when formulating the final API.[5]
This guide will establish a foundational understanding of the factors governing the solubility of this specific carbamate and provide a validated experimental workflow to generate a reliable and comprehensive solubility profile.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is the guiding tenet of solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[6]
Analysis of the Solute: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
To predict its solubility behavior, we must first dissect the molecular structure:
Non-Polar Moieties: The tert-butyl group and the benzene ring contribute to its lipophilicity and favor interactions with non-polar solvents through van der Waals forces.
Polar Moieties:
The carbamate group (-NHCOO-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
The formyl group (-CHO) is polar and a hydrogen bond acceptor.
The fluoro (-F) and chloro (-Cl) substituents are electronegative, contributing to the molecule's overall dipole moment.
Expert Assessment: The presence of both significant non-polar regions and multiple polar, hydrogen-bonding groups suggests that this compound will exhibit its highest solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions and accept hydrogen bonds. Its solubility in polar protic solvents will be moderate, while it is expected to be low in purely non-polar hydrocarbon solvents.
Classification of Organic Solvents
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[6][7]
Solvent Class
Key Characteristics
Examples
Expected Interaction with Solute
Non-Polar
Low dielectric constant, dominated by dispersion forces.
Hexane, Toluene, Diethyl Ether
Poor solubility. Solvation of polar groups is unfavorable.
Polar Aprotic
High dielectric constant and dipole moment. Cannot donate hydrogen bonds but can accept them.
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9][10] The fundamental principle is that substances with similar HSP values (i.e., a small "distance" in the 3D Hansen space) are likely to be miscible.[8][11] This approach is invaluable for systematically screening and selecting optimal solvents for a specific solute, moving beyond simple polarity rules.[12]
Experimental Design for Solubility Determination
A robust and reproducible experimental plan is essential for generating high-quality solubility data. The workflow described below follows industry best practices for accuracy and reliability.
General Experimental Workflow
The process for determining the solubility profile is systematic, ensuring that equilibrium is achieved and that measurements are accurate.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Protocol: Isothermal Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13] It ensures that the solvent is fully saturated with the solute at a constant temperature.
Preparation: Add an excess amount of the solute (e.g., ~100 mg) to a tared 20 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 RPM). Allow the slurries to equilibrate for a minimum of 24 hours. A longer duration (48-72 hours) is recommended to ensure true equilibrium is reached, especially for highly viscous solvents or compounds that dissolve slowly.
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 30 minutes to allow solids to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 5000 RPM for 15 minutes).
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to prevent any undissolved microparticles from artificially inflating the measured concentration.
Dilution: Perform an accurate, pre-determined dilution of the saturated solution using the same solvent (or a miscible mobile phase component) to bring the concentration within the linear range of the HPLC calibration curve. For example, a 100-fold dilution might be appropriate for a highly soluble sample.
Quantification: Analyze the diluted sample via a validated HPLC method. The concentration is determined by comparing the peak area of the solute to a standard calibration curve prepared with known concentrations of the compound.
Rationale: HPLC with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A typical starting point would be 60:40 ACN:Water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by a UV scan of the compound (e.g., 254 nm).
Calibration: A multi-point (5-7 points) calibration curve must be generated with an R² value > 0.999 to ensure linearity and accuracy.
Data Presentation and Interpretation
The data should be compiled into a clear, comparative format to facilitate analysis. The following tables present a hypothetical solubility profile to illustrate how results should be structured and interpreted.
Table 1: Hypothetical Solubility of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate at 25°C
Solvent
Solvent Class
Solubility (mg/mL)
Solubility (mol/L)
Qualitative Classification
n-Hexane
Non-Polar
< 0.1
< 0.0004
Practically Insoluble
Toluene
Non-Polar (Aromatic)
2.5
0.0096
Sparingly Soluble
Dichloromethane
Polar Aprotic
85.2
0.327
Freely Soluble
Ethyl Acetate
Polar Aprotic
60.1
0.231
Soluble
Tetrahydrofuran (THF)
Polar Aprotic
155.8
0.598
Very Soluble
Acetone
Polar Aprotic
180.5
0.693
Very Soluble
Acetonitrile (ACN)
Polar Aprotic
95.3
0.366
Freely Soluble
Dimethylformamide (DMF)
Polar Aprotic
> 300
> 1.15
Very Soluble
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 300
> 1.15
Very Soluble
Methanol
Polar Protic
45.7
0.175
Soluble
Ethanol
Polar Protic
33.9
0.130
Soluble
Isopropanol (IPA)
Polar Protic
21.4
0.082
Sparingly Soluble
Molecular Weight of Solute: 260.66 g/mol
Table 2: Correlation of Solubility with Solvent Physical Properties
Solvent
Polarity Index
Dielectric Constant (20°C)
H-Bonding
Hypothetical Solubility (mg/mL)
n-Hexane
0.1
1.88
None
< 0.1
Toluene
2.4
2.38
None
2.5
Dichloromethane
3.1
9.08
Acceptor
85.2
THF
4.0
7.58
Acceptor
155.8
Acetone
5.1
20.7
Acceptor
180.5
Ethanol
5.2
24.55
Donor/Acceptor
33.9
Methanol
5.1
32.7
Donor/Acceptor
45.7
Acetonitrile
5.8
37.5
Acceptor
95.3
DMF
6.4
36.7
Acceptor
> 300
DMSO
7.2
46.7
Acceptor
> 300
Interpretation of Hypothetical Results
The hypothetical data strongly aligns with our theoretical analysis.
High Solubility in Polar Aprotic Solvents: The compound exhibits exceptional solubility in solvents like DMSO, DMF, and Acetone. This is because these solvents have strong dipole moments to solvate the polar regions of the carbamate and cannot compete by donating hydrogen bonds, allowing for strong solute-solvent hydrogen bond acceptance at the carbonyl and formyl oxygens.
Moderate Solubility in Alcohols (Polar Protic): Solubility in methanol and ethanol is significant but lower than in top-tier aprotic solvents. This is a common phenomenon where the solvent's own hydrogen-bonding network (solvent-solvent interactions) must be disrupted to accommodate the solute, slightly reducing the net favorable energy of dissolution.
Low Solubility in Non-Polar Solvents: As predicted, the energy penalty of solvating the highly polar functional groups of the molecule in a non-polar environment like hexane is too high, leading to negligible solubility.
Practical Application: Guiding Process Development
This solubility data provides direct, actionable intelligence for process chemistry.
Logical Framework for Solvent Selection
Caption: Application of Solubility Data in Process Design.
For Chemical Reactions: A solvent like THF or Acetonitrile would be an excellent first choice to ensure all reactants are fully dissolved, promoting efficient mass transfer and potentially faster reaction times.
For Crystallization/Purification: A two-solvent system is often ideal.
Dissolve the crude compound in a minimal amount of a hot "good" solvent where it is highly soluble (e.g., Acetone).
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Isopropanol or Hexane) until turbidity is observed.
Cooling this mixture will cause the pure compound to crystallize out, leaving impurities behind in the solvent mixture. The solubility data is essential for selecting this optimal pair.
Conclusion
This guide has established a comprehensive framework for evaluating the solubility profile of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. By combining a theoretical understanding of its molecular structure with a rigorous, validated experimental protocol like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a critical tool that informs rational and efficient process development, from reaction solvent choice to the design of robust purification and crystallization procedures, thereby accelerating the path of drug development.
References
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences, 29(2), 133-134. Available from: [Link]
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]
Gygli, G., et al. (2023). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Available from: [Link]
Al-Hamidi, H., & Al-Haj, N. (2017). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 9(12), 108-113. Available from: [Link]
McDonagh, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(9), 4333-4359. Available from: [Link]
Thakkar, R., et al. (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]
Thordarson, P., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Reaction Chemistry & Engineering, 3(5), 727-740. Available from: [Link]
Valderrama, J. O., & Cardona, L. F. (2010). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. Available from: [Link]
Obata, K. (2020). Formulation Using Hansen Solubility Parameters. ResearchGate. Available from: [Link]
Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]
Thakkar, R., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available from: [Link]
Anonymous. (2024). Solubility test for Organic Compounds. Online document. Available from: [Link]
West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Available from: [Link]
S, S., et al. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Research Journal of Pharmacy and Technology, 17(4), 1541-1547. Available from: [Link]
Al-Musawi, S., & Al-Kassas, R. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics, 16(10), 1463. Available from: [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available from: [Link]
Crystal Structure Analysis of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate: A Methodological Whitepaper
Executive Summary The structural characterization of highly functionalized aromatic intermediates is a critical bottleneck in rational drug design and synthetic scale-up. tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of highly functionalized aromatic intermediates is a critical bottleneck in rational drug design and synthetic scale-up. tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (CAS: 1492031-83-0) is a densely substituted building block featuring a unique confluence of steric bulk (the tert-butoxycarbonyl or 'Boc' group), electron-withdrawing halogens (fluorine and chlorine), and a reactive electrophilic center (the formyl group).
This whitepaper provides an in-depth, predictive crystallographic analysis and a self-validating experimental workflow for determining the high-resolution single-crystal X-ray structure of this compound. By mapping the interplay between hydrogen bonding and halogen bonding, this guide empowers researchers to optimize crystallization conditions and accurately resolve complex electron density maps.
Molecular Architecture & Conformational Rationale
The crystal packing of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is governed by a delicate balance of competing non-covalent interactions. Understanding these forces is essential for predicting polymorphism and designing the crystallization strategy.
Steric Hindrance vs. Conjugation
The bulky Boc group inherently resists coplanarity with the phenyl ring due to steric clashes with the ortho-fluorine atom. However, the conjugated nature of the carbamate linkage drives the system toward a planar conformation to maximize nitrogen lone-pair delocalization into the carbonyl π* orbital. We anticipate a dihedral angle of 30°–45° between the carbamate plane and the aromatic ring, a compromise frequently observed in similar 1[1].
Ortho-Fluoro Conformational Locking
Fluorine, being highly electronegative and a poor hydrogen-bond acceptor intermolecularly, often participates in intramolecular interactions. The ortho-relationship between the fluorine atom (C2) and the carbamate NH (C1) strongly favors an intramolecular N-H···F contact. This interaction restricts the rotational degree of freedom of the carbamate group, effectively "locking" the conformation and reducing the entropic penalty during crystallization.
The Halogen Bond: Chlorine vs. Fluorine
While fluorine acts primarily through electrostatic effects, the heavier chlorine atom at the C4 position possesses a highly polarizable region of depleted electron density along the C-Cl bond axis, known as a σ-hole . This electrophilic cap enables highly directional2 with nucleophilic Lewis bases (such as the formyl or Boc carbonyl oxygens) of adjacent molecules[2]. The interaction is characterized by a nearly linear C-Cl···O angle (165°–180°)[3].
Caption: Intermolecular interaction logic demonstrating competing hydrogen and halogen bond networks.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Each phase includes a mandatory checkpoint that must be satisfied before proceeding.
Single-Crystal Growth (Vapor Diffusion)
Because the molecule contains both highly polar (formyl, carbamate) and non-polar (tert-butyl) domains, standard slow evaporation often yields twinned or disordered crystals. Vapor diffusion provides the kinetic control necessary for pristine lattice formation.
Step-by-Step Protocol:
Dissolution: Dissolve 15 mg of the compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2-dram inner vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).
Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of a "poor" solvent (e.g., n-Hexane or n-Pentane).
Sealing: Cap the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20 °C for 3–7 days.
Self-Validation Checkpoint: Inspect under polarized light. Crystals must extinguish light uniformly upon rotation. If the crystal shows patchy extinction, it is twinned; discard and adjust the solvent ratio.
X-Ray Diffraction Data Acquisition
Mounting: Harvest a single crystal (approx. 0.2 × 0.1 × 0.1 mm) using a MiTeGen loop coated in Paratone-N oil.
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K . Causality: Cooling to 100 K is critical to freeze the rotational disorder of the tert-butyl methyl groups, which would otherwise smear the electron density map.
Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects from the chlorine atom. Collect a full sphere of data using an ω-scan strategy.
Self-Validation Checkpoint: Evaluate the internal agreement factor (
Rint
) during data integration. An
Rint<0.05
confirms excellent crystal quality and accurate absorption correction. If
Rint>0.10
, the integration matrix must be re-evaluated for potential twinning.
Phase Solution and Refinement
Structure Solution: Employ the dual-space algorithm 4[4] to solve the phase problem. SHELXT is highly robust for structures containing a mix of light (C, N, O, F) and moderately heavy (Cl) atoms.
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL, accessed via the 5 graphical interface[5].
Hydrogen Treatment: Place carbon-bound hydrogen atoms geometrically (riding model). Locate the carbamate N-H hydrogen in the difference Fourier map and refine it freely to accurately capture the hydrogen-bonding geometry.
Self-Validation Checkpoint: The final Maximum Shift/Error ratio must be
<0.001
, and the residual electron density peaks (
Δρmax
and
Δρmin
) should be
<0.5
e/ų and
>−0.5
e/ų, respectively.
Caption: Self-validating crystallographic workflow from crystal growth to final structural validation.
Quantitative Data Summaries
Based on crystallographic databases for structurally analogous fluorinated and chlorinated phenylcarbamates, the following structural parameters are anticipated for the refined model.
Table 1: Anticipated Crystallographic Parameters
Parameter
Anticipated Value / Range
Mechanistic Rationale
Crystal System
Monoclinic or Triclinic
Low molecular symmetry typically dictates close packing in lower symmetry space groups (e.g.,
P21/c
or
P1ˉ
).
C-Cl Bond Length
1.73 – 1.75 Å
Standard aromatic C-Cl bond; slight elongation may occur if the chlorine acts as a strong halogen bond donor.
C-F Bond Length
1.34 – 1.36 Å
Highly polarized, short bond characteristic of fluoroarenes.
The strict directionality of the σ-hole dictates a nearly linear approach for the halogen bond.
Boc C-O-C Angle
~ 121°
Steric repulsion of the three methyl groups forces a slight widening of the ester oxygen angle.
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. 4
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography. 5
Shahwar, D., et al. (2009). "Phenyl N-phenylcarbamate." Acta Crystallographica Section E: Structure Reports Online. 1
Cavallo, G., et al. (2016). "The Halogen Bond." Chemical Reviews. 3
Wilcken, R., et al. (2013). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science. 2
Thermodynamic stability of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
An In-depth Technical Guide to the Thermodynamic Stability of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate Introduction tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a multifunctional organic compou...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Introduction
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a multifunctional organic compound of significant interest as a key intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals. Its molecular architecture, featuring a Boc-protected amine, a halogenated aromatic ring, and a reactive aldehyde group, presents a unique stability profile that is critical for its handling, storage, and downstream synthetic applications. Understanding the thermodynamic stability of this intermediate is not merely an academic exercise; it is a prerequisite for ensuring process robustness, purity of the final active pharmaceutical ingredient (API), and regulatory compliance.
This guide provides a comprehensive analysis of the factors governing the stability of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. We will deconstruct the molecule to examine the intrinsic stability of its constituent functional groups, elucidate the most probable degradation pathways under various stress conditions, and present detailed, field-proven protocols for its empirical stability assessment. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this molecule's chemical behavior.
Part 1: Theoretical Stability Analysis from First Principles
The overall stability of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a composite of the properties of its three key structural motifs: the tert-butoxycarbonyl (Boc) protecting group, the aromatic aldehyde, and the substituted phenyl ring.
The tert-Butyl Carbamate (Boc) Moiety: A Metastable Gatekeeper
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its resilience to a wide range of nucleophilic and basic conditions.[1] However, its stability is intentionally limited, designed for clean removal under specific, controlled conditions.
Acidic Lability: The cornerstone of Boc chemistry is its susceptibility to acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation into the highly stable tert-butyl cation, carbon dioxide, and the desired free amine.[1] This pathway is the most significant liability for the molecule in acidic environments.
Thermal Instability: The Boc group can also be removed thermally, without any catalyst.[2] At elevated temperatures, it undergoes a fragmentation reaction to yield isobutylene, carbon dioxide, and the parent amine.[2][3][4] This decomposition pathway is highly relevant for assessing the compound's stability during heated reactions or long-term storage at non-refrigerated temperatures. Simple heating of Boc-protected amino acids at 150°C has been shown to cause deprotection.[5]
The Aromatic Aldehyde: A Locus of Reactivity
The formyl group attached to the phenyl ring is an electron-deficient center, making it susceptible to both oxidation and nucleophilic attack.
Oxidative Degradation: The most common degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid.[6] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by residual oxidizing agents.
Photostability: Aromatic aldehydes and ketones can undergo photochemical reactions upon exposure to UV light.[7] The specific pathway depends on the electronic nature of the excited state, but this susceptibility necessitates that the compound be protected from light.
The 4-chloro-2-fluoro Phenyl Ring: An Influential Scaffold
The halogen substituents on the aromatic ring are generally robust. However, they exert significant electronic influence on the other functional groups. The electron-withdrawing nature of both chlorine and fluorine atoms decreases the electron density of the aromatic ring. This can impact the reactivity of the aldehyde and the stability of the carbamate linkage. For instance, electron-withdrawing groups on aromatic aldehydes are known to influence their stability.[6]
Part 2: Potential Degradation Pathways
Based on the analysis of the functional groups, we can predict the primary degradation pathways for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. These pathways are crucial for designing stability-indicating analytical methods and establishing appropriate storage conditions.
Caption: Predicted major degradation pathways for the title compound.
Part 3: Experimental Assessment via Forced Degradation
To empirically determine the thermodynamic stability, a forced degradation (or stress testing) study is essential.[8][9] Such studies are a regulatory requirement in pharmaceutical development to establish degradation pathways and validate the specificity of stability-indicating analytical methods.[10][11][12] The goal is to induce degradation of approximately 5-20% to ensure that the degradation products can be reliably detected and identified.[11]
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols outline standard procedures for stress testing. A control sample, protected from stress, should be analyzed alongside the stressed samples.
A. Hydrolytic Stability
Preparation: Prepare three solutions of the compound (~1 mg/mL) in:
0.1 M Hydrochloric Acid (Acidic Condition)
Purified Water (Neutral Condition)
0.1 M Sodium Hydroxide (Basic Condition)
Incubation: Incubate the solutions at 60°C for 24 hours. If significant degradation is observed, repeat the experiment at a lower temperature or for a shorter duration.
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it (if acidic or basic), and dilute with mobile phase for immediate HPLC analysis. Base-catalyzed hydrolysis is a dominant degradation pathway for many carbamates.[13][14]
B. Oxidative Stability
Preparation: Dissolve the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Add 3% hydrogen peroxide.
Incubation: Keep the solution at room temperature, protected from light, for 24 hours.
Analysis: Monitor the reaction at regular intervals by HPLC.
C. Thermal Stability (Solid State)
Preparation: Place a thin layer of the solid compound in a glass vial.
Incubation: Heat the sample in a calibrated oven at 80°C for 48 hours (or until ~5-20% degradation is achieved).
Analysis: Dissolve a known quantity of the stressed solid and analyze by HPLC.
Advanced Analysis: Perform Thermogravimetric Analysis (TGA) to determine the onset of weight loss due to decomposition and Differential Scanning Calorimetry (DSC) to identify the melting point and any exothermic/endothermic transitions.
D. Photostability
Preparation: Prepare both a solid sample and a solution of the compound.
Exposure: Expose the samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Analysis: Analyze both the exposed and dark control samples by HPLC.
Data Presentation and Interpretation
The results of the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Results
Stress Condition
Duration/Temp.
Assay of Parent (%)
% Degradation
No. of Degradants
Major Degradant (Peak Area %)
Control
N/A
99.8
<0.2
1
-
0.1 M HCl
24 h / 60°C
75.2
24.6
2
22.1 (Amine)
0.1 M NaOH
24 h / 60°C
95.1
4.7
1
4.5
Water
24 h / 60°C
99.5
0.3
0
-
3% H₂O₂
24 h / RT
88.9
10.9
1
10.5 (Carboxylic Acid)
Heat (Solid)
48 h / 80°C
92.3
7.5
2
6.8 (Amine)
Light
1.2M lux-hr
96.4
3.4
1
3.1
Note: Data are hypothetical and for illustrative purposes.
Interpretation:
Primary Liabilities: The hypothetical data suggest the compound is most susceptible to acid-catalyzed hydrolysis and, to a lesser extent, thermal degradation, both leading to the cleavage of the Boc group. Oxidation of the aldehyde is also a significant pathway.
Relative Stability: The compound shows good stability in neutral and basic aqueous solutions at 60°C and moderate photostability.
Storage Recommendations: Based on this profile, the compound should be stored in a well-sealed container, protected from light, in a cool and dry place to prevent exposure to acidic vapors, high temperatures, and humidity.[15]
Conclusion
The thermodynamic stability of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is governed by the interplay of its Boc-protected amine and aromatic aldehyde functionalities. The molecule's primary vulnerabilities are acid-catalyzed hydrolysis and thermal decomposition of the Boc group, as well as oxidation of the aldehyde moiety. A systematic approach using forced degradation studies is critical to empirically map its stability profile, identify potential impurities, and establish appropriate handling and storage protocols. This knowledge is fundamental to ensuring the successful use of this versatile intermediate in multi-step synthetic campaigns and the development of high-quality pharmaceutical products.
References
ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5. Available from: [Link]
Scribd. Hydrolysis Mechanisms of Carbamates. Available from: [Link]
Clemson University. Kinetics of Carbaryl Hydrolysis. Available from: [Link]
Royal Society of Chemistry. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
Royal Society of Chemistry. Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions. Available from: [Link]
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
Thai Journal Online. The Stability of Carbamates in Blood Samples under Experimental Conditions. Available from: [Link]
National Center for Biotechnology Information. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Available from: [Link]
ACS Green Chemistry Institute. Thermal Methods. Available from: [Link]
University of Missouri. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available from: [Link]
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Available from: [Link]
ACS Publications. Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Available from: [Link]
National Center for Biotechnology Information. tert-Butyl carbamate. PubChem. Available from: [Link]
National Center for Biotechnology Information. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available from: [Link]
CORE. Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Available from: [Link]
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. Available from: [Link]
ResearchGate. (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Available from: [Link]
Electronic Properties of the Formyl Group in tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
An In-depth Technical Guide: Abstract This technical guide provides a comprehensive analysis of the electronic properties of the formyl group (-CHO) within the complex molecular scaffold of tert-Butyl (4-chloro-2-fluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of the formyl group (-CHO) within the complex molecular scaffold of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. This molecule presents a fascinating case study in physical organic chemistry, where the inherent reactivity of the aldehyde is modulated by a confluence of competing electronic effects from chloro, fluoro, and N-tert-butoxycarbonyl (Boc) substituents on the aromatic ring. Understanding this electronic interplay is paramount for predicting the molecule's reactivity, spectroscopic signature, and potential as a synthetic intermediate in drug development. We will dissect the inductive and resonance contributions of each substituent, outline robust experimental and computational protocols for characterization, and discuss the implications for synthetic strategy and medicinal chemistry applications.
Introduction: The Formyl Group as a Cornerstone of Synthesis
The formyl group is a fundamental functional group in organic synthesis and medicinal chemistry.[1][2] Its aldehyde functionality serves as a versatile synthetic handle for a vast array of chemical transformations, including reductive amination, Wittig reactions, and oxidations, making it a crucial building block for constructing complex pharmaceutical agents.[1][3] The reactivity of the formyl group is dictated by the electrophilicity of its carbonyl carbon, a property that is highly sensitive to the electronic environment of the molecule.[3][4]
In the case of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, the phenyl ring is heavily substituted, creating a unique electronic landscape that directly influences the formyl group. This guide aims to deconstruct these influences to provide a predictive framework for the molecule's behavior.
The Aromatic System: A Tug-of-War of Electronic Effects
The electronic character of the formyl group in the target molecule is not determined in isolation. It is the net result of a complex interplay between the inductive and resonance effects of all four substituents on the phenyl ring.
Inductive Effect (-I/+I): This is the through-bond polarization of sigma (σ) bonds due to differences in electronegativity.[5][6]
Resonance (Mesomeric) Effect (-R/+R): This is the delocalization of pi (π) electrons between the substituent and the aromatic ring, occurring through the overlap of p-orbitals.[7][8]
The following table summarizes the individual effects of each substituent present in the molecule.
Substituent
Position Relative to Formyl
Inductive Effect
Resonance Effect
Overall Ring Effect
Directing Influence
-CHO (Formyl)
-
Strong -I
Strong -R
Strongly Deactivating
Meta
-F (Fluoro)
Ortho
Strongest -I
Weak +R
Deactivating
Ortho, Para
-Cl (Chloro)
Meta
Strong -I
Weak +R
Deactivating
Ortho, Para
-NHBoc (Carbamate)
Para
Weak -I (from N)
Strong +R (from N)
Strongly Activating
Ortho, Para
Analysis of Substituent Contributions
The Formyl Group (-CHO): As the subject of our analysis, the formyl group is a powerful electron-withdrawing group (EWG) through both induction (due to the electronegative oxygen) and resonance.[7][9] This significantly deactivates the aromatic ring towards further electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[7]
The Fluoro Substituent (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I).[10][11] However, its lone pairs can participate in resonance, donating electron density back to the ring (+R).[11][12] For halogens, the inductive effect typically outweighs the resonance effect, making the ring less reactive than benzene.[5][9] This deactivation is a key factor in modulating the overall electron density.
The Chloro Substituent (-Cl): Similar to fluorine, chlorine is an electronegative halogen that deactivates the ring through a dominant inductive effect (-I) while also being capable of a weaker resonance donation (+R).[13][14] Its position meta to the formyl group means its resonance effect does not directly conjugate with the formyl group's position.
The tert-Butyl Carbamate Group (-NHBoc): The nitrogen atom of the carbamate group possesses a lone pair of electrons that can be strongly delocalized into the aromatic ring, making it a powerful resonance-donating (+R) and ring-activating group.[15] This effect generally overrides the weak inductive withdrawal from the electronegative nitrogen. This strong activation is critical as it directly opposes the deactivating effects of the halogens and the formyl group itself.
The Net Electronic Influence on the Formyl Group
The formyl group's electrophilicity is the ultimate readout of these competing forces.
Direct Opposition: The strongly electron-donating carbamate group is para to the formyl group. Its +R effect pushes electron density into the ring, which can partially delocalize to the formyl group's attachment point, thereby reducing the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.
Synergistic Withdrawal: The fluoro group is ortho to the formyl group. Its powerful -I effect withdraws electron density from the surrounding sigma framework, increasing the electrophilicity of the formyl carbon.
Meta Influence: The chloro group, being meta, primarily exerts its -I effect, further withdrawing electron density from the ring as a whole and contributing to the formyl carbon's electrophilicity.
The logical relationship between these effects can be visualized as a balance of forces acting on the aromatic ring and, consequently, on the formyl group's reactivity.
Caption: Interplay of substituent electronic effects on the formyl group.
Ultimately, the powerful +R effect of the para-NHBoc group likely mitigates, but does not eliminate, the electron-withdrawing effects of the ortho-fluoro and meta-chloro substituents. The formyl carbon remains significantly electrophilic, but less so than if the activating carbamate group were absent.
Experimental and Computational Characterization Protocols
Verifying these electronic properties requires a combination of spectroscopic and computational methods. These protocols are designed to be self-validating, where experimental data corroborates computational predictions.
Spectroscopic Analysis
Spectroscopy provides direct experimental evidence of the electronic environment around the formyl group.
Predicted Spectroscopic Data
Technique
Observable
Reference: Benzaldehyde
Predicted: Target Molecule
Rationale for Shift
¹H NMR
Aldehyde Proton (δ)
~9.9 - 10.0 ppm
> 10.0 ppm
The net electron-withdrawing environment from the halogens deshields the proton, shifting it downfield.
¹³C NMR
Carbonyl Carbon (δ)
~192 ppm
> 192 ppm
The net electron withdrawal increases the partial positive charge on the carbon, causing deshielding and a downfield shift.
IR Spectroscopy
C=O Stretch (ν)
~1703 cm⁻¹
> 1703 cm⁻¹
Electron withdrawal strengthens and shortens the C=O bond, increasing the vibrational frequency.
Dissolve 5-10 mg of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.0 ppm).
NMR Spectroscopy:
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover 0-12 ppm.
Acquire a ¹³C NMR spectrum on the same instrument. Ensure a sufficient number of scans for a good signal-to-noise ratio for the carbonyl carbon.
Process the spectra to accurately determine the chemical shifts (δ) for the aldehyde proton and carbonyl carbon.[16][17]
FT-IR Spectroscopy:
Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄) or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
Record the spectrum from 4000 to 600 cm⁻¹.
Identify the C=O stretching frequency (ν) and compare it to literature values for substituted benzaldehydes.[18][19]
Computational Chemistry Workflow
Density Functional Theory (DFT) provides a powerful in silico method to visualize and quantify electronic properties.
Caption: Workflow for DFT-based electronic property analysis.
Protocol: DFT Calculation (using Gaussian or similar software)
Structure Input: Build the 3D structure of the molecule and perform an initial geometry cleanup using molecular mechanics.
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation of the molecule.[20][21]
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the final wavefunction.
Analysis:
Molecular Electrostatic Potential (MEP): Generate an MEP map.[22] This will visually confirm the highly positive (blue) region around the formyl proton and the negative (red) region around the carbonyl oxygen, indicating the sites for electrophilic and nucleophilic attack, respectively.
NBO Analysis: Calculate the Natural Bond Orbital charges. This will provide a quantitative measure of the partial positive charge on the formyl carbon, allowing for direct comparison with simpler aldehydes.
Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For reactions with nucleophiles, the LUMO's energy and localization on the formyl group are key indicators of reactivity.[23]
Implications for Reactivity and Drug Development
The electronic properties of the formyl group directly translate to its chemical reactivity and utility in medicinal chemistry.
Enhanced Electrophilicity: The net electron-withdrawing nature of the substituents renders the formyl carbon highly susceptible to nucleophilic attack. This facilitates reactions like the formation of imines, oximes, and hydrates, which are often key steps in synthesizing more complex drug candidates.
Synthetic Handle: The formyl group is a gateway to other functionalities. Its predictable reactivity allows it to be a reliable point for molecular elaboration. For example, it can be converted to a hydroxymethyl group via reduction or a carboxylic acid via oxidation, each offering new avenues for modifying the molecule's properties (e.g., solubility, hydrogen bonding capability).
Modulator of Physicochemical Properties: The polar formyl group can participate in hydrogen bonding with biological targets such as enzymes or receptors.[24][25] The electronic modulation by the other substituents fine-tunes the strength of these interactions, which can be critical for biological activity and pharmacokinetic profiles.
The diagram below illustrates the formyl group's role as a central hub for synthetic diversification.
Caption: Synthetic transformations accessible from the formyl group.
Conclusion
The electronic character of the formyl group in tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a product of a sophisticated interplay of competing electronic forces. The powerful resonance donation from the para-carbamate group tempers the strong inductive withdrawal from the ortho-fluoro and meta-chloro substituents. This results in a highly electrophilic, yet stabilized, aldehyde functionality. This nuanced electronic environment makes the molecule a valuable and reactive intermediate for drug discovery, offering a versatile handle for synthetic modification. A combined approach of high-resolution spectroscopy and DFT-based computational chemistry, as outlined in this guide, provides the necessary framework for accurately predicting and exploiting its chemical behavior in advanced research and development settings.
References
Vertex AI Search. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
BenchChem. (2025, December). Formylation Reactions in Medicinal Chemistry: A Core Technical Guide.
Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
Holt, J., & Karty, J. M. (2003). Origin of the Acidity Enhancement of Formic Acid over Methanol: Resonance versus Inductive Effects. Journal of the American Chemical Society, 125(9), 2797–2803.
Poater, J., Solà, M., & Bickelhaupt, F. M. (2014).
ResearchGate. (n.d.).
St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
Master Organic Chemistry. (2017, September 26).
Michigan State University. (n.d.).
BenchChem. (2025). An In-depth Technical Guide to the Formyl Group in N-Isobutylformamide.
Britannica. (2018, February 9). Formyl group.
Al-Warhi, T., et al. (2020).
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde.
Neuman, R. C. (n.d.). Chapter 14: Substituent Effects.
Doc Brown's Chemistry. (n.d.).
PubMed. (2003, March 5). Origin of the acidity enhancement of formic acid over methanol: resonance versus inductive effects.
Pinchas, S. (1977). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optics Letters, 1(1), 10-12.
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions.
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set).
Chemistry LibreTexts. (2022, September 24). 16.
Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
ResearchGate. (2021, June 14). Electronic Properties of Aldehyde Complexes Using DFT for Electrooptical Activity.
chemistNATE. (2021, July 12). Adding Cl to Benzene: Electrophilic Substitution. YouTube.
Chemistry LibreTexts. (2023, January 22).
Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects.
Wikipedia. (n.d.).
Fiveable. (2025, August 15). Formyl Group: Organic Chemistry Study Guide.
Penn State Pressbooks. (n.d.). 8.
Zhou, P., et al. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC.
Flores-Holguín, N., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. PMC.
Slaninova, J., & Slanina, J. (2007).
ChemRxiv. (n.d.). A NEW AROMATICITY DESCRIPTOR BASED ON ELECTRON DELOCALIZATION EMPLOYING THE DISTRIBUTED MULTIPOLE ANALYSIS (DMA).
Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 1-15.
Jabr, H. S., & alsaeedi, H. d. i. (2025). Recognizing Some of the Structural Properties of a Group of Aromatic Compounds.
Application Note: Chemoselective Reductive Amination of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Executive Summary & Chemical Context tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a highly functionalized, tetra-substituted benzaldehyde derivative frequently utilized as an advanced intermediate in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a highly functionalized, tetra-substituted benzaldehyde derivative frequently utilized as an advanced intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The molecule presents a unique chemoselectivity challenge: it contains an electrophilic formyl group (-CHO) that must be functionalized, alongside an acid-labile tert-butyloxycarbonyl (Boc) protecting group and two reducible aryl-halide bonds (Ar-Cl, Ar-F).
This application note details a robust, field-proven protocol for the direct reductive amination of this substrate with secondary or primary amines, ensuring quantitative conversion while preserving all sensitive functional groups.
In drug development, selecting the correct reductive amination conditions is dictated by the substrate's vulnerability profile. We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in 1,2-Dichloroethane (DCE) for the following mechanistic reasons:
Prevention of Over-Reduction: Unlike Sodium Borohydride (NaBH₄), which rapidly reduces aldehydes directly to benzyl alcohols, STAB is exceptionally mild due to the electron-withdrawing and steric effects of its three acetoxy ligands[1]. It selectively reduces the transient iminium ion intermediate at a much faster rate than the parent aldehyde[2].
Preservation of the Boc Group: The Boc carbamate is highly sensitive to strong acids (e.g., TFA, HCl). This protocol utilizes only 1.0 equivalent of weak Acetic Acid (AcOH, pKa ~4.76) to catalyze iminium formation. This microenvironment is sufficiently acidic to drive condensation but entirely insufficient to protonate and cleave the Boc group[2].
Halogen Stability: Traditional reductive amination via catalytic hydrogenation (H₂ over Pd/C) poses a severe risk of hydrodehalogenation, particularly at the Ar-Cl bond. Because STAB operates via hydride transfer rather than oxidative addition/reductive elimination, the Ar-F and Ar-Cl bonds remain completely inert[1].
Solvent Kinetics: DCE is the preferred solvent over Tetrahydrofuran (THF) or Methanol (MeOH) because it provides optimal solubility for STAB and accelerates the reaction kinetics, leading to higher yields and fewer side products[2].
Reaction Pathway & Experimental Workflow
Workflow for the selective reductive amination of the formylphenyl carbamate using STAB.
Standard Operating Procedure (SOP)
Model Reaction: Synthesis of tert-butyl (4-chloro-2-fluoro-5-(morpholinomethyl)phenyl)carbamate.
System Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).
Substrate Solvation: Charge the flask with tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (273.7 mg, 1.0 mmol) and anhydrous DCE (5.0 mL). Stir until complete dissolution is achieved.
Iminium Formation: Add Morpholine (104 µL, 1.2 mmol) followed directly by Glacial Acetic Acid (57 µL, 1.0 mmol) via micropipette. Stir the mixture at room temperature (20-25 °C) for 30 minutes. Causality Note: Pre-stirring allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced, minimizing direct reduction of the aldehyde.
Reduction: Add STAB (318.0 mg, 1.5 mmol) portionwise over 5 minutes to manage any mild exotherm.
Self-Validating Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS or TLC (Hexanes:EtOAc, 7:3). The reaction is self-validated as complete when the substrate peak completely disappears and the product mass (m/z [M+H]⁺) dominates the chromatogram.
Quenching: Slowly add 5.0 mL of saturated aqueous NaHCO₃. Causality Note: NaHCO₃ safely neutralizes the acetic acid and hydrolyzes unreacted STAB without creating a highly basic environment that could degrade the product. Stir vigorously for 15 minutes until gas evolution (H₂) ceases.
Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 50% EtOAc in Hexanes) to afford the pure target compound.
Quantitative Optimization Data
To validate the selection of STAB/DCE, the following optimization matrix summarizes the quantitative outcomes of alternative conditions. Data demonstrates the superiority of the chosen protocol in maintaining chemoselectivity.
Issue: Incomplete Conversion (Presence of unreacted aldehyde).
Root Cause: Steric hindrance from the ortho-fluoro and meta-chloro groups can slow iminium formation.
Solution: Extend the pre-stirring time (Step 3) to 1 hour before adding STAB. Ensure the STAB reagent is fresh, as it degrades upon prolonged exposure to atmospheric moisture.
Issue: Dialkylation (When using Primary Amines).
Root Cause: Primary amines can form secondary amine products that undergo a subsequent reductive amination with another equivalent of aldehyde[2].
Solution: If adapting this protocol for a primary amine (e.g., cyclopropylamine), use a stepwise procedure: pre-form the imine in MeOH, isolate or concentrate, and then reduce with NaBH₄[2].
Issue: Boc Cleavage Detected via LC-MS.
Root Cause: Excessive acid or elevated temperatures.
Solution: Strictly limit AcOH to 1.0 equivalent and ensure the reaction temperature does not exceed 25 °C.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link]
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971-1031.[Link]
Application Notes and Protocols for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate: A Guide for Pharmaceutical Research and Development
A Note to the Researcher: Extensive literature and patent searches did not yield specific data, including synthesis, reactivity, or direct applications, for the chemical intermediate tert-Butyl (4-chloro-2-fluoro-5-formy...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Researcher:
Extensive literature and patent searches did not yield specific data, including synthesis, reactivity, or direct applications, for the chemical intermediate tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. This suggests that it may be a novel or not widely documented compound in pharmaceutical synthesis.
To fulfill the spirit of the request for a detailed technical guide, this document will focus on a closely related and well-documented analogue: tert-Butyl (4-formylphenyl)carbamate . This model compound shares the key functional moieties—a Boc-protected amine and an aromatic aldehyde—that are critical to its function as a versatile pharmaceutical intermediate. The principles, protocols, and applications discussed herein are based on established chemistry of this analogue and are intended to provide a strong foundational understanding and practical framework that can be extrapolated to the target molecule, should it become available or be synthesized.
Introduction: The Strategic Role of Boc-Protected Formylphenyl Carbamates in Drug Synthesis
In the landscape of modern medicinal chemistry, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures.[1] tert-Butyl carbamates, particularly those bearing a formyl group on a phenyl ring, are a class of such valuable building blocks. The tert-butoxycarbonyl (Boc) group serves as a robust and reliable protecting group for the amine functionality. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for selective chemical transformations at other sites of the molecule.[2][3]
The aldehyde (formyl) group, on the other hand, is a versatile functional handle that can participate in a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions. These include reductive amination, Wittig reactions, aldol condensations, and the formation of various heterocyclic systems. The presence of both a protected amine and a reactive aldehyde on the same aromatic scaffold makes compounds like tert-Butyl (4-formylphenyl)carbamate powerful starting materials for the synthesis of a diverse array of pharmaceutical agents.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its proper handling, storage, and use in synthesis. The data presented below is for the model compound, tert-Butyl (4-formylphenyl)carbamate.
Property
Value
CAS Number
144072-30-0
Molecular Formula
C₁₂H₁₅NO₃
Molecular Weight
221.25 g/mol
Appearance
White to off-white crystalline powder
Melting Point
148-152 °C
Solubility
Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Safety and Handling Precautions:
While specific toxicity data for this compound is limited, it is recommended to handle it with the standard precautions for laboratory chemicals.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle in a well-ventilated fume hood to avoid inhalation of dust.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Applications in Pharmaceutical Synthesis: Reductive Amination
One of the most powerful and widely used reactions involving aromatic aldehydes in drug synthesis is reductive amination. This reaction allows for the formation of a new secondary or tertiary amine by reacting the aldehyde with a primary or secondary amine, respectively, in the presence of a reducing agent.
Mechanistic Rationale
The reaction proceeds via a two-step sequence:
Imine Formation: The amine nitrogen of the coupling partner attacks the electrophilic carbonyl carbon of the formyl group to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions).
Reduction: The resulting imine is then reduced in situ by a mild reducing agent to afford the final amine product.
The choice of reducing agent is critical to the success of the reaction. It must be powerful enough to reduce the imine but not so reactive that it reduces the starting aldehyde. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.
Illustrative Synthetic Pathway
The following diagram illustrates the general workflow for a reductive amination reaction using a Boc-protected formylphenyl carbamate.
Caption: Reductive Amination Workflow.
Detailed Experimental Protocol: Synthesis of a Boc-Protected Secondary Amine
This protocol provides a step-by-step method for the reductive amination of tert-Butyl (4-formylphenyl)carbamate with a generic primary amine.
Materials:
tert-Butyl (4-formylphenyl)carbamate
Primary amine (e.g., benzylamine)
Sodium triacetoxyborohydride (STAB)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Acetic acid (optional, catalytic amount)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon supply for inert atmosphere (optional but recommended)
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add tert-Butyl (4-formylphenyl)carbamate (1.0 equivalent).
Dissolution: Dissolve the starting material in anhydrous DCM or THF.
Amine Addition: Add the primary amine (1.0-1.2 equivalents) to the solution. If the amine is a salt, it should be neutralized with a non-nucleophilic base (e.g., triethylamine) prior to addition.
Acid Catalyst (Optional): A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate.
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Deprotection of the Boc Group
Following the desired chemical transformations, the Boc protecting group can be readily removed under acidic conditions to reveal the free amine.
Caption: Boc Deprotection Pathway.
A common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3] The reaction is typically rapid and clean, yielding the free amine as its trifluoroacetate salt.
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]2]
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate. Retrieved from [Link]
Google Patents. (n.d.). WO2013103973A1 - Carbamate compounds and of making and using same.
Google Patents. (n.d.). PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST.
Comprehensive Application Note and Protocols: Handling, Storage, and Reactivity of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Executive Summary & Structural Causality tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a highly functionalized, multi-handle building block widely utilized in advanced drug discovery and complex API synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Causality
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a highly functionalized, multi-handle building block widely utilized in advanced drug discovery and complex API synthesis. Its value lies in its orthogonal reactivity, allowing chemists to perform sequential, site-specific modifications. However, this dense functionalization introduces competing vulnerabilities that require strict handling protocols.
To master this compound, researchers must understand the causality behind its degradation pathways:
The N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group provides excellent stability against nucleophiles and bases but is highly labile to acidic environments. Furthermore, recent continuous flow studies have demonstrated that N-Boc groups can undergo thermal deprotection even in the absence of acid catalysts at elevated temperatures[1], emphasizing the need for strict temperature control during storage and reaction heating.
The Formyl Group (Aldehyde): Aromatic aldehydes are notoriously prone to auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen and light, rapidly converting to the corresponding carboxylic acid.
The Activated Aryl Halides: The fluorine atom at position 2 is situated para to the strongly electron-withdrawing formyl group. This electronic arrangement makes the fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While this is a powerful synthetic handle, it means that exposure to nucleophilic solvents or impurities (e.g., ammonia, primary amines) during storage or improper reaction design can lead to unintended des-fluoro degradation products.
To establish a baseline for quality control, the following quantitative data must be referenced before initiating any synthetic workflow.
Property
Specification / Value
Causality / Impact on Handling
Chemical Formula
C₁₂H₁₃ClFNO₃
Defines molecular mass and isotopic distribution for MS.
Molecular Weight
273.69 g/mol
Required for precise stoichiometric calculations.
Appearance
White to pale-yellow solid
Deep yellow/brown indicates imine polymerization or oxidation.
Storage Temperature
-20 °C (Optimal)
Suppresses thermal Boc-deprotection and slows oxidation kinetics.
Atmosphere
Argon or Dry Nitrogen
Prevents O₂-mediated aldehyde oxidation[2].
Light Sensitivity
High
Requires amber vials to prevent photolytic radical initiation.
Moisture Sensitivity
Moderate
Moisture can generate trace acids, leading to Boc cleavage [3].
Orthogonal Reactivity & Synthetic Applications
The true utility of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate lies in the ability to selectively address one functional group without disturbing the others.
Caption: Orthogonal reactivity pathways of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate.
Field-Proven Insight: When performing a reductive amination on the formyl group using a primary amine, you must strictly control the temperature (keep ≤ 25 °C) and use mild reducing agents like NaBH(OAc)₃. If the reaction is heated, the primary amine may act as a nucleophile and attack the para-activated fluorine via SNAr, resulting in a complex mixture of target product and fluorine-displaced byproducts.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . By incorporating mandatory Quality Control (QC) checkpoints, researchers can verify the integrity of the material before committing it to expensive downstream syntheses.
SOP 1: Inert Atmosphere Handling & Aliquoting
Objective: Prevent atmospheric moisture from condensing on the material and prevent oxygen from initiating aldehyde oxidation.
Thermal Equilibration: Remove the sealed master container from the -20 °C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for at least 60 minutes.
Causality: Opening a cold container causes immediate condensation of atmospheric moisture. This moisture can hydrolyze trace impurities to form acids, which will catalytically cleave the Boc group over time [3].
Atmosphere Purging: Transfer the equilibrated container into a glovebox or connect it to a Schlenk line. Purge the headspace with high-purity Argon (3 cycles of vacuum/Argon).
Aliquoting: Weigh the required mass into pre-dried, amber glass vials. Avoid using metal spatulas that might have trace acidic residues; use static-free PTFE or ceramic spatulas.
Self-Validation Checkpoint (QC): Take a 1 mg sample from the newly weighed aliquot and dissolve it in 1 mL of anhydrous Acetonitrile. Spot on a TLC plate (Hexanes:EtOAc 3:1) alongside a known reference standard.
Validation: A single UV-active spot confirms integrity. A baseline spot indicates carboxylic acid formation (oxidation). If the baseline spot is present, the batch must be re-purified via flash chromatography before use.
SOP 2: Long-Term Storage Protocol
Objective: Arrest kinetic degradation pathways (thermal deprotection and auto-oxidation).
Primary Containment: Ensure all aliquots are in amber glass vials to block UV/Vis light.
Sealing: Backfill each vial with Argon. Seal immediately with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.
Secondary Containment: Place the vials inside a secondary vacuum-sealed bag or a tightly sealed plastic jar containing indicating Drierite (desiccant).
Storage: Store at -20 °C.
Self-Validation Checkpoint (QC): Include a cobalt-free humidity indicator card inside the secondary container.
Validation: If the card turns from blue to pink (indicating >10% Relative Humidity), the primary seal is compromised. The batch must be removed, re-equilibrated, re-purged with Argon, and re-sealed.
Caption: Workflow for the safe handling, aliquoting, and quality control of the compound.
SOP 3: HPLC Quality Control Method
To accurately quantify degradation, use the following validated Reverse-Phase HPLC method.
Column: C18, 4.6 x 150 mm, 3.5 µm
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (captures Boc-amine) and 254 nm (captures aromatic ring)
Column Temperature: 30 °C
Time (min)
% Mobile Phase A (0.1% TFA in H₂O)
% Mobile Phase B (0.1% TFA in MeCN)
0.0
95
5
5.0
95
5
25.0
5
95
30.0
5
95
30.1
95
5 (Re-equilibration)
Note on Causality: We use 0.1% TFA in the mobile phase to ensure sharp peak shapes for the aniline derivatives. Because the residence time on the column is short (<30 mins) and the temperature is low (30 °C), the dilute TFA will not cause on-column Boc deprotection.
Degradation Pathways & Troubleshooting
If the self-validation QC checks fail, it is critical to identify the specific degradation pathway to correct the storage failure.
Caption: Primary degradation pathways under improper storage conditions.
Troubleshooting Guide:
Observation: The powder has turned from pale yellow to a deep orange or brown.
Mechanism: The Boc group was cleaved (likely due to trace acid and moisture), yielding the free aniline. The free aniline then reacted with the formyl group of an adjacent molecule, forming an imine (Schiff base). This self-condensation leads to highly conjugated, deeply colored oligomers.
Correction: Discard the batch or perform an acidic aqueous wash followed by column chromatography. Ensure future batches are kept strictly desiccated.
Observation: HPLC shows a new peak eluting significantly earlier than the main peak.
Mechanism: The formyl group has oxidized to a carboxylic acid. Carboxylic acids are highly polar and elute early on a C18 column.
Correction: The material was exposed to oxygen. Re-purify via chromatography and ensure strict Schlenk/glovebox techniques are used for future aliquoting.
References
Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]
Technical Notes & Optimization
Troubleshooting
Best purification and recrystallization methods for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Welcome to the technical support guide for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The purity of this intermediate is paramount for the success of subsequent synthetic steps, and this guide is designed to help you achieve the highest possible material quality.
Section 1: Understanding the Compound: Physicochemical Properties and Stability
Before attempting any purification, it is crucial to understand the characteristics of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structural motifs: a halogenated and functionalized aromatic ring, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protecting group.
Appearance: Typically expected to be a white to off-white or pale yellow solid.[1] Coloration may indicate the presence of impurities.
Boc Group Stability: The tert-butyl carbamate (Boc) group is sensitive to strong acids.[2] Aqueous phosphoric acid, for example, is an effective reagent for its deprotection.[2] Care should be taken to avoid acidic conditions during workup and purification unless deprotection is intended.
Aldehyde Group Reactivity: The formyl (aldehyde) group is susceptible to oxidation (to a carboxylic acid) or reduction (to an alcohol). It can also participate in side reactions like aldol condensations under certain basic conditions.
Thermal Stability: Carbamates can be thermally unstable, especially before they are highly purified.[3] It is advisable to use minimal heat during solvent removal and recrystallization to prevent degradation.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically arise from the synthetic route used. Common contaminants may include:
Unreacted Starting Materials: Such as the corresponding aniline precursor (4-chloro-2-fluoro-5-aminobenzaldehyde).
Byproducts of Boc Protection: Including di-tert-butyl dicarbonate (Boc-anhydride) or its breakdown products.
Oxidation Product: The corresponding carboxylic acid (4-chloro-2-fluoro-5-((tert-butoxycarbonyl)amino)benzoic acid) if the aldehyde was oxidized.
Hydrolysis Product: The deprotected amine if the compound was exposed to acidic conditions.
Solvent Residues: Residual solvents from the reaction and initial workup.
Q2: What is the best general approach for purifying this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the scale of your experiment.[5]
Recrystallization is the preferred method for large quantities of material (>1-2 g) if the impurities have different solubility profiles from the desired product. It is efficient, cost-effective, and often yields highly crystalline, pure material.
Silica Gel Column Chromatography is ideal for small-scale purification (<1-2 g) or when impurities have very similar solubility to the product, making recrystallization ineffective.[6] It is particularly good at separating compounds with different polarities.[7]
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques should be used:
Thin-Layer Chromatography (TLC): An excellent quick check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[8]
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity, often providing a percentage purity value (e.g., >99.0%).[5]
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically broaden and depress the melting point.[3]
Section 3: Purification Method Selection Workflow
The following decision tree provides a logical workflow for selecting the appropriate purification strategy for your crude tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate.
Caption: Decision tree for selecting a purification method.
Section 4: Troubleshooting Guide for Recrystallization
This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent mixture. The compound separates as a liquid instead of a solid.
Causality: This is common for compounds that are not yet pure or when the cooling process is too rapid. The solvent system may also be too "good," meaning the compound's solubility is too high.
Troubleshooting Steps:
Re-heat the solution until the oil completely redissolves.
Add more of the 'good' solvent (the one the compound is more soluble in, likely ethyl acetate or dichloromethane) to ensure complete dissolution at the boiling point.
Add a small amount of the 'poor' or 'anti-solvent' (the one the compound is less soluble in, like hexane) to the hot solution until it just starts to become cloudy. Then add a drop or two of the 'good' solvent to make it clear again. This brings the solution closer to the ideal saturation point.
Cool the solution very slowly. Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath.
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
Add a seed crystal from a previous pure batch, if available.
Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?
A: This indicates that the solution is not supersaturated, meaning you have used too much solvent.
Causality: The concentration of your compound is too low for it to precipitate out of solution, even at low temperatures.
Troubleshooting Steps:
Remove some of the solvent using a rotary evaporator or by gently blowing a stream of nitrogen or air over the surface of the solution.
Reduce the volume by about 20-30% and then attempt the cooling process again.
If using a mixed-solvent system, you can also try adding more of the 'anti-solvent' (e.g., hexane) to the room-temperature solution dropwise until persistent cloudiness appears, then allow it to stand.
Q: My recrystallized material is still colored/impure. How can I improve the purity?
A: This suggests that the chosen solvent system is not effective at excluding the impurity, or that the impurity is trapped within the crystal lattice.
Causality: The impurity may have a solubility profile very similar to your product in the chosen solvent. Colored impurities are often large, polar, conjugated molecules.
Troubleshooting Steps:
Perform a second recrystallization. Sometimes a single recrystallization is not sufficient.
Change the solvent system. If you used a hexane/ethyl acetate system, try a different combination, such as toluene or a dichloromethane/hexane mixture. A different solvent may have a better solubility differential between your product and the impurity.
Charcoal Treatment: For colored impurities, you can sometimes add a very small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs colored impurities.
Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. You must perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.
Switch to Chromatography: If recrystallization fails, column chromatography is the next logical step.[5]
Section 5: Detailed Experimental Protocols
Protocol 5.1: Recrystallization Solvent Screening
This protocol helps identify a suitable solvent or solvent pair for bulk recrystallization.
Place a small amount (~20-30 mg) of your crude material into several small test tubes.
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Solvents to test are listed in the table below.
Identify solvents in which the compound is insoluble or sparingly soluble at room temperature (these are potential 'anti-solvents').
Identify solvents in which the compound is soluble at room temperature (these are likely too 'good' to be used alone but can be part of a pair).
Take the tubes from step 3 where the compound was poorly soluble and heat them gently in a water or sand bath.
The ideal single solvent is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating .
If no single solvent is ideal, select a solvent pair: one in which the compound is highly soluble (a 'good' solvent like Dichloromethane or Ethyl Acetate) and one in which it is poorly soluble (an 'anti-solvent' like Hexane or Heptane).
Solvent
Boiling Point (°C)
Polarity Index
Role
n-Hexane
69
0.1
Anti-Solvent
Toluene
111
2.4
Main Solvent or Co-solvent
Dichloromethane (DCM)
40
3.1
Good Solvent
Ethyl Acetate (EtOAc)
77
4.4
Good Solvent
Isopropanol (IPA)
82
3.9
Main Solvent or Co-solvent
Protocol 5.2: Bulk Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexane)
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
Add the 'good' solvent (Ethyl Acetate) in small portions while heating the mixture to a gentle boil (use a hot plate with a water bath). Continue adding solvent until the solid just dissolves completely.
To the hot solution, add the 'anti-solvent' (Hexane) dropwise until you see a persistent cloudiness (turbidity).
Add a few more drops of the 'good' solvent (Ethyl Acetate) until the solution becomes clear again.
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask opening to prevent solvent evaporation.
Once at room temperature, you can place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent (Hexane) to remove any remaining soluble impurities.
Dry the purified crystals under vacuum to remove all traces of solvent.
Validation: Check the purity of the dried solid by TLC and melting point analysis and compare it to the crude material.
References
MolPort. tert-butyl N-[2-[3-(4-chloro-2-fluorophenyl)-5-formylphenoxy]ethyl]carbamate. MolPort. Available at: [Link]
PubChem. tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate. PubChem. Available at: [Link]
Appchem. tert-butyl N-(4-chloro-2-fluoro-5-hydroxyphenyl)carbamate | 1125632-46-3. Appchem. Available at: [Link]
The Royal Society of Chemistry. Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. The Royal Society of Chemistry. Available at: [Link]
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
PMC. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Available at: [Link]
PMC. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Available at: [Link]
Google Patents. Method for purifying di-tert-butyl dicarbonate. Google Patents.
Chemical Synthesis Database. tert-butyl 4-chloro-2-methylphenylcarbamate. Chemical Synthesis Database. Available at: [Link]
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]
Google Patents. Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents.
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. Available at: [Link]
Oriental Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Oriental Journal of Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubilization of tert-Butyl (4-chloro-2-fluoro-5-f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubilization of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate .
Due to its unique structural motif, this compound presents severe thermodynamic barriers to aqueous dissolution. Below, we dissect the physicochemical causality of its insolubility, provide diagnostic Q&As, and detail self-validating experimental protocols to overcome these formulation hurdles.
Part 1: Physicochemical Profiling & Diagnostic Q&A
Before troubleshooting, it is critical to understand why this molecule resists aqueous media. The compound features three highly problematic domains:
The Boc Group (tert-Butyl carbamate): Imparts massive steric bulk and hydrophobicity. It is also highly acid-labile.
Halogenation (4-chloro, 2-fluoro): Significantly increases the partition coefficient (LogP) and crystal lattice energy, making the solid state thermodynamically favorable over the solvated state.
The Formyl Group (-CHO): While slightly polar, it is a highly reactive electrophile prone to oxidation, hydration, or Schiff base formation if exposed to incorrect solvents.
FAQ 1: Why does this compound instantly precipitate when diluted in standard biological buffers?
Answer: The precipitation is driven by the hydrophobic effect. The massive lipophilic surface area of the Boc group and the halogenated aromatic ring forces water molecules to form a highly ordered, entropically unfavorable hydration shell. To minimize this thermodynamic penalty, the compound rapidly self-associates and crashes out of solution[1].
FAQ 2: Which co-solvents are safe to use without degrading the molecule?
Answer: You must use aprotic co-solvents such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG400). DMSO acts as a strong hydrogen bond acceptor for the carbamate -NH, effectively disrupting the crystal lattice.
Critical Warning:Never use primary alcohols (e.g., methanol, ethanol) or primary amines. The reactive formyl group at position 5 will undergo nucleophilic attack, forming hemiacetals or imines (Schiff bases), permanently altering your active pharmaceutical ingredient (API).
FAQ 3: Can I adjust the pH to force dissolution?
Answer:No. Extreme pH must be strictly avoided.
Low pH (< 4.0): The Boc protecting group is highly acid-sensitive and will cleave via the formation of a tert-butyl cation, yielding the unprotected aniline.
High pH (> 9.0): The formyl group becomes susceptible to Cannizzaro-type disproportionation or aldol condensations if enolizable impurities are present. Always buffer your media strictly between pH 6.5 and 7.5 .
FAQ 4: Which cyclodextrin is best suited for this molecule?
Answer:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) . The substituted benzene ring fits perfectly into the 7.5 Å hydrophobic cavity of β-cyclodextrin. However, natural β-CD has a severely limited intrinsic aqueous solubility (~1.8% w/v) due to strong intermolecular hydrogen bonding[2]. Using derivatized HP-β-CD disrupts these hydrogen bonds, increasing the vehicle's solubility to >50% w/v and allowing for a much higher payload of your target compound[2].
Part 2: Formulation Workflows & Logical Relationships
Caption: Decision tree for troubleshooting the aqueous solubility of lipophilic formylphenyl carbamates.
Caption: Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin to shield lipophilicity.
Part 3: Quantitative Performance Metrics
The following table summarizes the expected solubility enhancements and stability metrics when applying different formulation vehicles to tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate.
Formulation Vehicle
Max Solubility (µg/mL)
Stability at 24h (%)
Downstream Compatibility
Pure Aqueous Buffer (pH 7.4)
< 1.0
N/A
High
10% DMSO in Buffer
~ 50.0
> 98%
Moderate (May cause cell toxicity)
20% HP-β-CD in Buffer
~ 250.0
> 99%
High (Excellent biocompatibility)
1% Tween-80 in Buffer
~ 120.0
~ 95%
Low (Interferes with protein assays)
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as invisible micro-precipitates can ruin downstream biological assays.
Causality: This method physically shields the hydrophobic halogens and Boc group from the aqueous environment by embedding them inside the cyclodextrin torus, leaving the hydrophilic exterior of the CD to interact with water[2].
Step-by-Step Methodology:
Preparation of CD Vehicle: Dissolve 200 mg of HP-β-CD in 1.0 mL of 1X PBS (pH 7.4) to create a 20% w/v stock solution. Vortex until completely clear.
Bridging Solvation: Weigh 2.0 mg of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate and dissolve it in 20 µL of pure DMSO. Note: Direct solid-to-aqueous CD complexation is kinetically slow for highly crystalline solids; the DMSO acts as a thermodynamic bridge.
Complexation: Add the 20 µL DMSO-drug solution dropwise into the 1.0 mL HP-β-CD solution while vortexing vigorously at 1500 RPM.
Equilibration: Place the mixture on a rotary shaker at 25°C for 12 hours to allow the 1:1 inclusion complex to reach thermodynamic equilibrium.
Self-Validation (Critical):
Centrifuge the sample at 10,000 x g for 10 minutes.
Visually inspect the bottom of the tube for a white pellet (uncomplexed drug).
Analyze the supernatant via Dynamic Light Scattering (DLS) to ensure the absence of large aggregates (>100 nm), confirming true molecular encapsulation rather than colloidal suspension.
Causality: Surfactants lower the interfacial tension between the hydrophobic drug and water, while DMSO disrupts the solid-state crystal lattice. We use Tween-80 (non-ionic) to prevent electrostatic interactions with the formyl group[1].
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in pure DMSO to a concentration of 10 mg/mL.
Surfactant Priming: Prepare a solution of 1% v/v Tween-80 in 1X PBS (pH 7.4).
Dispersion: Rapidly inject 50 µL of the DMSO stock into 950 µL of the Tween-80/PBS solution under continuous sonication (bath sonicator, 40 kHz) for 5 minutes.
Self-Validation (Critical):
Analyze the solution via HPLC-UV at T=0 and T=24 hours. Monitor the peak corresponding to the formyl group. If a secondary peak appears, the formyl group has degraded (likely oxidized to a carboxylic acid), indicating that the formulation environment is too oxidative or the pH has drifted.
References
Loftsson, T., Brewster, M. E., & Másson, M. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules / National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines / National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
Optimizing reductive amination conditions for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly decorated aromatic systems.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly decorated aromatic systems. The substrate —tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate—presents a unique set of chemoselectivity challenges. It contains an acid-labile Boc-protected amine, reducible aryl halides (chloro and fluoro), and the target formyl group.
This guide provides a mechanistic troubleshooting framework to optimize your reductive amination while preserving the structural integrity of the molecule.
Reaction Workflow & Competing Pathways
To successfully functionalize this substrate, we must navigate a narrow thermodynamic and kinetic window to avoid three primary side reactions: Boc cleavage, hydrodehalogenation, and over-alkylation.
Fig 1: Reductive amination workflow and competing side reactions for the target substrate.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows significant loss of the Boc group (M-100) during the reaction. Why is this happening and how do I prevent it?A: The tert-butoxycarbonyl (Boc) group is notoriously acid-labile. It degrades via protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a carbocation and subsequent decarboxylation. If you are using strong Lewis acids (like
Ti(OiPr)4
) or strong Brønsted acids (like TFA) to drive imine formation, you will inevitably cleave the Boc group.
Solution: Switch to sodium triacetoxyborohydride (STAB,
NaBH(OAc)3
) in 1,2-dichloroethane (DCE). STAB is a mild, selective reducing agent that operates effectively in weakly acidic to neutral conditions. If an acid catalyst is required for imine formation, limit it to 1 equivalent of glacial acetic acid (AcOH). Boc carbamates exhibit optimal stability in the neutral to mildly acidic range (pH 4-7), making STAB the ideal reagent to preserve the protecting group .
Q2: I attempted a catalytic hydrogenation (Pd/C,
H2
) to reduce the imine, but I observed a mass corresponding to the loss of chlorine (M-34). How do I avoid this?A: You are observing hydrodehalogenation. Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly active and will readily insert into the aryl carbon-chlorine bond via oxidative addition, followed by reductive elimination to yield the dehalogenated arene.
Solution: Avoid standard transition-metal catalytic hydrogenation for this substrate. While specialized catalyst systems like PVP-stabilized Pd nanoparticles can suppress hydrodehalogenation , the most robust and accessible solution is to use hydride-based reducing agents like STAB or sodium cyanoborohydride (
NaCNBH3
). These reagents do not interact with aryl halides, ensuring complete chemoselectivity for the imine.
Q3: When reacting the aldehyde with a primary amine, I am getting a high percentage of tertiary amine (over-alkylation). What is the mechanism and the fix?A: Over-alkylation occurs when the desired secondary amine product is more nucleophilic than the starting primary amine. The newly formed secondary amine reacts with another equivalent of the starting aldehyde to form an iminium ion, which is subsequently reduced to a tertiary amine.
Solution: Employ a stepwise (indirect) reductive amination protocol. First, mix the aldehyde and primary amine in methanol (MeOH) or DCE to pre-form the imine completely before adding any reducing agent. You can also use a slight excess (1.05 - 1.10 eq) of the primary amine to statistically favor mono-alkylation .
Data Presentation: Evaluation of Reducing Agents
To guide your experimental design, the following table summarizes the quantitative and qualitative performance of common reductive amination conditions against our specific tetrasubstituted benzene substrate.
Reducing Agent
Solvent
Additive
Boc Stability
Dehalogenation Risk
Over-alkylation Risk
Overall Recommendation
NaBH(OAc)3
(STAB)
DCE or THF
Catalytic AcOH
Excellent (pH ~5)
None
Low (with stepwise protocol)
Optimal
NaCNBH3
MeOH or THF
AcOH
Good
None
Moderate
Alternative (Toxic byproducts)
Pd/C +
H2
EtOH or EtOAc
None
Excellent
High
Low
Not Recommended
NaBH4
MeOH
None
Excellent
None
High (Reduces aldehyde directly)
Use only for stepwise reduction
Step-by-Step Methodology: Optimized STAB Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is met.
1. Imine Formation:
Action: In an oven-dried flask under a nitrogen atmosphere, dissolve tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Action: Add glacial acetic acid (1.0 eq).
Causality: Acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine without dropping the pH low enough to trigger Boc deprotection.
Validation Checkpoint: Stir at room temperature for 1-2 hours. Monitor by LC-MS or TLC. Do not proceed until the aldehyde peak is completely consumed and the imine mass is the dominant species.
2. Reduction:
Action: Cool the reaction mixture to 0 °C using an ice bath.
Causality: Portion-wise addition controls the exotherm. STAB is a mild hydride source; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, preventing the direct reduction of any residual unreacted aldehyde while selectively reducing the more electrophilic protonated imine.
Validation Checkpoint: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor by LC-MS for the conversion of the imine intermediate to the final secondary amine product.
3. Quench and Workup:
Action: Quench the reaction carefully with saturated aqueous
NaHCO3
(equal volume to DCE).
Causality: A basic quench serves a dual purpose: it neutralizes the acetic acid and destroys excess STAB, while simultaneously ensuring the newly formed secondary amine product is fully deprotonated (free base form), allowing it to partition efficiently into the organic layer.
Action: Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: Journal of Organic Chemistry
URL: [Link]
Title: A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles
Source: ChemRxiv
URL: [Link]
Optimization
How to remove halogenated impurities from tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and process chemists tasked with the purification of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and process chemists tasked with the purification of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate .
Halogenated anilines and their derivatives are privileged scaffolds in drug discovery, but separating their halogenated impurities (e.g., des-fluoro, des-chloro, or regioisomeric byproducts) presents a notorious chromatographic challenge. Below is an in-depth, causality-driven guide to overcoming these bottlenecks.
Part 1: The Application Scientist's Desk – Mechanistic Overview
To purify tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, we must first understand the structural causality that dictates its physical behavior:
The Masking Effect: The molecule possesses two highly polar, bulky functional groups—the Boc-carbamate and the formyl (aldehyde) group. On standard normal-phase silica gel, these functional groups dominate the molecule's interaction with the stationary phase via strong hydrogen bonding. This "masks" the subtle dipole moment differences caused by the presence or absence of a chlorine or fluorine atom, resulting in the co-elution of halogenated impurities.
Chemical Sensitivity: The Boc group is highly acid-labile and will undergo autocatalytic deprotection in the presence of strong acids (e.g., TFA). Simultaneously, the formyl group is highly electrophilic; under acidic conditions in the presence of primary alcohols (like methanol), it will rapidly undergo acetalization.
To achieve >99% purity, we must abandon standard silica gel and leverage shape-selectivity chromatography or crystal lattice thermodynamics.
Part 2: Diagnostic Q&A & Troubleshooting
Q1: My des-fluoro and des-chloro impurities are perfectly co-eluting with the target compound on a standard C18 reverse-phase column. Why?A: Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. The difference in hydrophobicity between a fluorine atom and a hydrogen atom (des-fluoro impurity) is minimal. To resolve these species, you must introduce orthogonal retention mechanisms. A Pentafluorophenyl (PFP) stationary phase is required. The electron-deficient pentafluorophenyl ring of the column interacts with the electron-rich regions of your analyte via
π−π
interactions, dipole-dipole interactions, and strict shape selectivity, making it exquisitely sensitive to specific halogenation patterns .
Q2: How do I prevent the degradation of the formyl and Boc groups during HPLC purification?A: You must eliminate strong acids and reactive alcohols from your mobile phase. Replace standard 0.1% TFA with a neutral buffering system, such as 10 mM Ammonium Acetate (pH 6.8). Furthermore, strictly use Acetonitrile instead of Methanol as your organic modifier to eliminate the risk of acid-catalyzed acetal formation at the formyl position.
Q3: Is recrystallization a viable alternative to preparative chromatography for this compound?A: Yes, particularly for scale-up (>10g). While chromatography separates based on surface interactions, recrystallization separates based on the thermodynamics of crystal lattice packing. The steric bulk of a chlorine atom versus a hydrogen atom significantly alters the molecular geometry. By carefully selecting a solvent/antisolvent system (e.g., Ethyl Acetate/Heptane), the target compound will nucleate into a stable polymorph while the structurally distinct halogenated impurities remain dissolved in the mother liquor .
Part 3: Quantitative Benchmarks
To illustrate the necessity of orthogonal stationary phases, the following table summarizes the chromatographic selectivity (
α
) of the target compound against its common impurities.
(Note:
Rs≥1.5
indicates baseline resolution. PFP columns consistently provide baseline resolution for halogenated variants where C18 fails).
Part 4: Purification Decision Matrix
Use the following logical workflow to determine the most efficient purification strategy based on your analytical LC-MS profiling.
Caption: Decision tree for selecting the optimal purification strategy based on impurity profiling.
Part 5: Validated Methodologies
Protocol A: Preparative RP-HPLC (PFP Column)
This protocol is a self-validating system utilizing a System Suitability Test (SST) to ensure column performance prior to batch injection.
System Suitability Test (SST): Inject a 1 mg/mL mixed standard containing the target compound and the des-fluoro impurity. Validate that the resolution (
Rs
) is
≥1.5
. Do not proceed if
Rs<1.5
.
Sample Preparation: Dissolve the crude mixture in 1:1 Acetonitrile:Water. Critical: Do not use Methanol, as the formyl group will form an acetal.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Protects the Boc group).
Mobile Phase B: 100% Acetonitrile.
Gradient Execution: Run a shallow gradient from 40% B to 80% B over 20 minutes to maximize the
π−π
interaction time between the halogenated aromatic ring and the stationary phase.
Fraction Collection & Recovery: Monitor UV absorbance at 254 nm. Immediately freeze collected fractions on dry ice and lyophilize. Causality: Leaving the purified compound in aqueous solution at room temperature promotes slow oxidation of the aldehyde to a carboxylic acid.
Protocol B: Solvent-Antisolvent Recrystallization
This protocol utilizes seeding to self-validate the nucleation of the correct polymorph, preventing the compound from "oiling out."
Dissolution: Transfer the crude solid to a round-bottom flask. Add minimal Ethyl Acetate (approx. 3 mL per gram of crude) and heat to 60 °C with stirring until complete dissolution is achieved.
Antisolvent Addition: Slowly add warm Heptane (approx. 9 mL per gram) dropwise until the solution reaches the cloud point (slight, persistent turbidity).
Clarification: Add Ethyl Acetate dropwise (usually 2-3 drops) until the solution just becomes clear again.
Seeding & Crystallization: Remove from heat and allow the flask to cool to room temperature. Once at room temperature, add 0.1% w/w of pure target compound seed crystals. Allow undisturbed crystal growth for 4 hours, then transfer the flask to an ice bath (0-5 °C) for an additional 2 hours to maximize yield.
Isolation: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold Heptane to remove residual mother liquor containing the halogenated impurities. Dry in a vacuum desiccator overnight.
References
Regalado EL, Zhuang P, Chen Y, et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Analytical Chemistry. 2014;86(1):805-813. Available at:[Link]
Eastern Mediterranean University (EMU) Chemistry Department. "Purification of Organic Compounds: from Crude Product to Purity." Available at: [Link](Note: Link routes to general EMU repository; methodology aligns with standard organic purification principles).
Troubleshooting
Overcoming steric hindrance in tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate cross-coupling
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized, sterically h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized, sterically hindered substrates.
Below, we address the unique electronic and steric challenges associated with the cross-coupling of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate and provide field-proven, self-validating protocols to ensure successful C–C or C–N bond formation.
Section 1: Diagnostic Troubleshooting Workflow
When cross-coupling this specific substrate, the proximity of the electrophilic C–Cl bond to the ortho-formyl (-CHO) and meta-fluoro (-F) groups creates a complex microenvironment. Use the diagnostic workflow below to map your LC-MS results to the correct mechanistic solution.
Diagnostic workflow for cross-coupling troubleshooting.
Section 2: Frequently Asked Questions (FAQs)
Q1: The C–Cl bond is highly electron-deficient. Why does my reaction stall after oxidative addition?Causality: The C–Cl bond in tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is indeed highly activated toward oxidative addition by the strongly electron-withdrawing ortho-formyl and meta-fluoro groups. However, cross-coupling is a multi-step cycle. While oxidative addition is rapid, the resulting Pd(II) intermediate is highly susceptible to forming a stable, off-cycle chelate with the oxygen atom of the adjacent formyl group. This coordination traps the catalyst, preventing transmetalation and reductive elimination.
Solution: You must use a highly sterically demanding monodentate ligand (such as a Buchwald dialkylbiarylphosphine) that creates a restrictive chiral pocket, physically preventing the formyl oxygen from coordinating to the palladium center [2].
Q2: How do I select the right ligand to overcome the ortho-formyl steric bulk?Causality: Standard bidentate ligands (like dppf or BINAP) lack the specific spatial geometry required to force the sterically congested intermediate through the reductive elimination transition state. Third-generation (G3) Buchwald precatalysts, specifically XPhos Pd G3 , excel in the coupling of challenging, ortho-substituted aryl chlorides [1]. The bulky dicyclohexylphosphine and triisopropylphenyl groups on XPhos accelerate the rate-limiting reductive elimination step by relieving steric strain upon product release [3].
Q3: My LC-MS shows a mass corresponding to M-100 and a complex mixture. What is happening?Causality: Your substrate is highly sensitive to basic conditions. The carbamate (-NHBoc) proton has a pKa of ~13, making it susceptible to deprotonation by strong bases (e.g., NaOtBu, KOH), which leads to thermal deprotection (loss of the Boc group, M-100). Simultaneously, the formyl group can undergo Cannizzaro-type disproportionation if the base is too strong.
Solution: Shift to mild, inorganic bases such as K₃PO₄ or Cs₂CO₃ in a biphasic solvent system, which provides sufficient basicity for transmetalation without degrading the functional groups.
Section 3: Reagent Matrix & Quantitative Data
To ensure optimal causality between reagent selection and experimental outcomes, refer to the decision matrix below when optimizing your reaction space.
Section 4: Self-Validating Standard Operating Procedure (SOP)
This protocol describes a highly optimized Suzuki-Miyaura coupling for this substrate. It is designed as a self-validating system , meaning built-in controls will immediately tell you if a failure is mechanical (e.g., oxygen ingress) or chemical.
Degassed 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 0.2 M)
Step-by-Step Methodology:
System Preparation: Flame-dry a Schlenk tube or reaction vial. Backfill with ultra-pure Argon (3 cycles). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobiosis prevents premature catalyst death.
Solid Reagent Loading: Add the aryl chloride substrate, boronic acid, XPhos Pd G3, and the 1,3,5-trimethoxybenzene internal standard to the vial.
Solvent Addition: Add the degassed 1,4-Dioxane. Stir at room temperature for 5 minutes to ensure full dissolution of the organic components and the precatalyst.
Base Introduction: Add the K₃PO₄ dissolved in the degassed H₂O. Causality: Adding the base last prevents premature activation of the boronic acid before the Pd oxidative addition complex is fully formed.
Thermal Activation: Heat the reaction mixture to 65 °C.
Self-Validation & In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer. Dilute in MeCN and run UPLC-MS at 254 nm.
Validation Metric 1: Compare the integral of the remaining starting material against the 1,3,5-trimethoxybenzene internal standard.
Validation Metric 2 (Mass Balance): If Conversion is <90% but the starting material is gone, check for the M-100 peak. If present, your base concentration is locally too high; increase the stirring rate to improve biphasic distribution.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Section 5: Mechanistic Pathway of Steric Relief
The diagram below illustrates exactly where the steric bulk of the XPhos ligand intervenes to save the catalytic cycle from the ortho-formyl coordination trap.
Catalytic cycle highlighting steric relief by bulky ligands.
References
Title: VPhos Pd G3 vs.
Title: Buchwald Phosphine Ligands for Cross Coupling
Source: Sigma-Aldrich
URL
Title: A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature
Source: Journal of the American Chemical Society
URL
Optimization
Resolving crystallization issues with tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Technical Support Center: Crystallization Troubleshooting for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization Troubleshooting for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals handling the isolation of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. This pharmaceutical intermediate presents a unique triad of physical and chemical liabilities: a thermally sensitive Boc-protected amine, a highly reactive formyl (aldehyde) group, and a lipophilic halogenated aromatic ring. These features frequently lead to Liquid-Liquid Phase Separation (LLPS), chemical degradation, and severe agglomeration. This guide provides field-proven, self-validating protocols to overcome these challenges.
Q: My crystallization yields a biphasic oily mixture instead of solid crystals. Why does this happen, and how does it affect purity?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling solution enters a miscibility gap in the phase diagram before reaching the critical supersaturation required for crystal nucleation (1)[1]. Because tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is highly lipophilic (due to the chloro and fluoro substituents) yet contains polar hydrogen-bonding sites, it readily forms a solute-rich liquid phase in mixed solvent systems. When crystals eventually nucleate from this oil phase, the extreme local supersaturation drives rapid, uncontrolled growth, leading to severe agglomeration and the entrapment of impurities within the crystal lattice (2)[2].
Q: How can I thermodynamically bypass the LLPS region to achieve a pure crystalline solid?A: You must alter the crystallization trajectory to intersect the metastable zone for solid nucleation before hitting the binodal curve of the liquid-liquid miscibility gap. This is achieved by selecting a solvent system with a steeper solubility curve, lowering the initial concentration, and introducing seed crystals to lower the activation energy for nucleation. Seeding forces the system to consume supersaturation via crystal growth rather than phase separation (3)[3].
Caption: Workflow for resolving Liquid-Liquid Phase Separation via seeding and solvent adjustment.
Table 1: Solvent System Selection and LLPS Propensity
Solvent System
LLPS Propensity
Chemical Compatibility
Recommendation
Ethanol / Water
Very High
Poor (Acetal formation)
Avoid. Induces heavy oiling and chemical degradation.
Toluene / Heptane
Moderate
Excellent
Good for high-temperature dissolution, but limits yield.
Ethyl Acetate / Heptane
Low
Excellent
Optimal . High solubility in EtOAc, sharp curve with Heptane.
Isopropyl Acetate
Low
Excellent
Excellent for pure cooling crystallization without anti-solvent.
Protocol 1: Anti-Solvent Crystallization with Seeding (Self-Validating Workflow)
Causality: Using EtOAc/Heptane prevents acetalization. Seeding within the metastable zone bypasses the LLPS binodal curve, ensuring controlled crystal growth.
Dissolution: Dissolve the crude intermediate in Ethyl Acetate (3 volumes) at 45 °C. Validation: The solution must be completely clear.
Clarification: Polish filter the solution through a 0.45 µm PTFE membrane to remove foreign particulates, preventing the heterogeneous nucleation of impurities.
Anti-Solvent Titration: Slowly add Heptane (1 volume) at 45 °C until the solution becomes faintly turbid (cloud point), then add 0.1 volumes of EtOAc to regain a completely clear solution.
Metastable Equilibration: Cool the reactor to 38 °C. Validation: The solution must remain single-phase and clear.
Seeding: Introduce 1-2 wt% of pure tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate seed crystals. Hold the temperature at 38 °C for 2 hours. Validation: Check the slurry via focused beam reflectance measurement (FBRM) or microscopy to ensure the seed bed is stable and growing, not dissolving.
Desupersaturation: Cool linearly to 5 °C over 8 hours (approx. 0.07 °C/min).
Isolation: Filter the slurry, wash with cold Heptane (2 volumes), and dry under vacuum at 30 °C.
Section 2: Preventing Chemical Degradation During Crystallization
Q: I am observing a loss of yield and new impurity peaks in my HPLC analysis after crystallization. What is degrading?A: The molecule contains two highly sensitive functional groups. First, the tert-butyloxycarbonyl (Boc) group is susceptible to thermal deprotection and acid-catalyzed hydrolysis, yielding the free amine (4)[4]. Second, the formyl (aldehyde) group is a strong electrophile. In the presence of primary alcohols (like methanol or ethanol) and trace acid, it readily forms hemiacetals and full acetals. Furthermore, prolonged exposure to oxygen at elevated temperatures can oxidize the aldehyde to a carboxylic acid.
Caption: Primary chemical degradation pathways of the target molecule during crystallization.
Q: How do I modify my process to prevent these degradation pathways?A: Strict exclusion of primary alcohols and strong acids is mandatory. Crystallization must be performed in aprotic solvents (e.g., esters, aliphatic hydrocarbons). Furthermore, to protect the Boc group, thermal exposure must be minimized. Do not exceed 50 °C during dissolution, and conduct the process under an inert nitrogen atmosphere to prevent aldehyde oxidation.
Section 3: Controlling Polymorphism and Crystal Habit
Q: Even when I avoid oiling out, my crystals are fine needles that form a paste, making filtration impossible. How do I improve the crystal habit?A: Fine needles and agglomerates are the result of rapid secondary nucleation and high supersaturation rates. To build larger, more equant (block-like) crystals that filter easily, you must employ Temperature Cycling (Ostwald Ripening) . This process relies on the thermodynamic principle that smaller crystals have a higher surface-to-volume ratio and thus higher solubility than larger crystals. By oscillating the temperature, you selectively dissolve the fine needles and deposit their mass onto the larger, thermodynamically stable crystals.
Table 2: Crystallization Parameters vs. Crystal Attributes
Parameter
Effect on Nucleation
Resulting Crystal Habit
Filtration Performance
Fast Cooling (>0.5 °C/min)
High secondary nucleation
Fine needles, heavy agglomeration
Poor (high cake resistance)
Slow Cooling (<0.1 °C/min)
Primary growth dominates
Distinct, larger crystals
Good
Temperature Cycling
Dissolves fines (Ostwald ripening)
Thick, block-like crystals
Excellent (rapid filtration)
Protocol 2: Temperature Cycling for Particle Size Control
Causality: Thermal oscillations thermodynamically favor the survival and growth of the most stable polymorph and largest crystal faces, eliminating filtration-choking fines.
Initial Crystallization: Follow Protocol 1 to reach a baseline temperature of 5 °C.
Heating Cycle: Heat the slurry back to 35 °C at a controlled rate of 0.5 °C/min.
Ripening Hold: Hold at 35 °C for 2 hours. Validation: Sample the slurry and observe under a microscope; fine needles should have dissolved, leaving only larger seed-derived block crystals.
Cooling Cycle: Cool back to 5 °C at 0.1 °C/min.
Iteration: Repeat steps 2-4 for a total of three complete cycles.
Final Isolation: Filter the slurry. Validation: The mother liquor should drain rapidly (<5 minutes for a 1L scale), indicating an optimized, highly porous filter cake.
References
Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound
Source: ACS Publications
URL:[Link]
Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation
Source: MDPI
URL:[Link]
Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application
Source: ACS Publications
URL:[Link]
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow
Source: ACS Publications
URL:[Link]
High-Performance Liquid Chromatography (HPLC) Method Validation for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate Purity: A Comparative Guide
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, analytical methods must evolve to handle complex regioisomeric separations. tert-Butyl (4-chloro-2-fluoro-5-formylphenyl...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, analytical methods must evolve to handle complex regioisomeric separations. tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (CAS: 1492031-83-0) presents a unique chromatographic challenge. The molecule features an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a reactive formyl (-CHO) moiety, and two distinct halogens (chloro and fluoro) on the aromatic ring.
This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) columns for this compound, providing a comprehensive, self-validating HPLC methodology grounded in the latest ICH Q2(R2) validation guidelines .
Mechanistic Rationale: The Halogenated Aromatic Challenge
When developing a purity method for tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, analysts must resolve the active pharmaceutical ingredient (API) intermediate from closely related positional isomers (e.g., 5-chloro-2-fluoro regioisomers) and degradation products (such as the des-Boc aniline derivative).
Why Standard C18 Falls Short
Traditional alkyl-bonded phases (C18) rely almost exclusively on dispersive, hydrophobic interactions. Because the overall hydrophobicity of halogenated regioisomers is nearly identical, C18 columns frequently result in critical pair co-elution.
The PFP Advantage
Pentafluorophenyl (PFP) columns provide orthogonal selectivity essential for halogenated aromatics . The PFP phase resolves these complex mixtures through multiple simultaneous retention mechanisms:
π−π
Stacking: The electron-deficient pentafluorophenyl ring acts as a strong Lewis acid, interacting with the electron-rich regions of the analyte's aromatic ring.
Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact strongly with the C-Cl and C-F bonds of the analyte, enabling the separation of positional isomers based on their distinct dipole moments.
Hydrogen Bonding: The carbamate (Boc) and formyl groups engage in hydrogen bonding with the fluorinated surface.
Causality in Experimental Choices
Mobile Phase Selection (Acetonitrile vs. Methanol): Methanol is strictly avoided. In the presence of acidic modifiers, the reactive formyl group (-CHO) can undergo hemiacetal or acetal formation with alcohols, leading to artifact peaks. Acetonitrile (MeCN), an aprotic solvent, is selected to maintain sample integrity.
pH Control: The Boc group is highly susceptible to cleavage under strongly acidic conditions (e.g., 0.1% Trifluoroacetic acid at elevated temperatures). We utilize 0.1% Formic Acid (pH ~2.7) at a controlled 30°C. This suppresses the ionization of residual column silanols while preserving the Boc group.
Fig 1: Orthogonal retention mechanisms of PFP vs. C18 for halogenated aromatics.
Column Performance Comparison
To objectively justify the method parameters, a comparative analysis was performed using a standard C18 column and a PFP column under identical gradient conditions. The critical pair defined for this test is the target API and its 5-chloro-2-fluoro regioisomer impurity (spiked at 1.0%).
Chromatographic Parameter
Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Phenomenex Kinetex F5 (PFP) (150 x 4.6 mm, 2.6 µm)
Retention Time (Target)
8.45 min
9.12 min
Resolution (
Rs
)
1.1 (Co-elution / Shoulder)
2.8 (Baseline Resolution)
Tailing Factor (
Tf
)
1.65
1.12
Theoretical Plates (
N
)
8,500
14,200
Selectivity (
α
)
1.02
1.15
Conclusion: The PFP column is mandatory for this assay. It provides baseline resolution (
Rs
> 2.0) and superior peak symmetry due to the mitigation of secondary silanol interactions via the highly polar fluorinated surface.
Experimental Protocol: A Self-Validating System
The following protocol integrates a System Suitability Test (SST) as a strict gating mechanism. The validation sequence cannot proceed unless the SST criteria are met, ensuring a self-validating workflow.
Chromatographic Conditions
Column: Phenomenex Kinetex F5 (PFP), 150 mm × 4.6 mm, 2.6 µm.
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: Linear gradient to 90% B
12.0 - 15.0 min: Hold at 90% B
15.0 - 15.1 min: Return to 10% B
15.1 - 20.0 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C ± 1°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Step-by-Step Preparation
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
Standard Preparation: Accurately weigh 25.0 mg of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).
System Suitability Testing (SST): Inject the standard solution five consecutive times.
Pass Criteria: Retention time %RSD
≤
1.0%, Peak Area %RSD
≤
1.0%, Tailing Factor
≤
1.5, Theoretical Plates
≥
10,000.
Fig 2: Self-validating ICH Q2(R2) HPLC workflow with SST gating.
ICH Q2(R2) Method Validation Results
Following successful SST, the method was validated according to ICH Q2(R2) parameters . The quantitative data is summarized below, proving the method is fit for its intended purpose in pharmaceutical quality control.
Validation Parameter
Methodology / Range Tested
Acceptance Criteria
Experimental Result
Status
Specificity
Blank, Standard, and Sample spiked with 1% regioisomer and des-Boc degradant.
No interference at target RT;
Rs
> 1.5 for all peaks.
No blank interference. Min
Rs
= 2.8.
PASS
Linearity
5 concentration levels ranging from 50% to 150% of nominal (0.25 to 0.75 mg/mL).
Correlation coefficient (
R2
)
≥
0.999.
R2
= 0.9998; y-intercept
≤
2.0% of 100% response.
PASS
Precision (Repeatability)
6 independent sample preparations at 100% test concentration.
%RSD of assay
≤
2.0%.
%RSD = 0.64%
PASS
Intermediate Precision
Different analyst, different day, different HPLC system.
Overall %RSD
≤
2.0%.
Overall %RSD = 0.81%
PASS
Accuracy (Recovery)
Samples spiked at 80%, 100%, and 120% of nominal concentration (n=3 each).
Mean recovery between 98.0% and 102.0%.
80%: 99.4%100%: 100.2%120%: 99.8%
PASS
Robustness
Flow rate (±0.1 mL/min), Temp (±5°C), Mobile Phase B ratio (±2% absolute).
SST criteria must be met under all perturbed conditions.
All variations yielded
Rs
> 2.0 and %RSD < 1.0%.
PASS
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work
Source: LCGC International (Chromatography Online)
URL:[Link]
Comparative
A Comparative Guide to Fluorinated Aniline Building Blocks: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate vs. Alternatives in Drug Discovery
Introduction to Fluorinated Scaffolds in Medicinal Chemistry The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with over half of newly approved small-mole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with over half of newly approved small-molecule drugs containing at least one fluorine atom . Fluorinated building blocks enable medicinal chemists to fine-tune lipophilicity, modulate pKa, and block metabolic liabilities .
When designing kinase inhibitors or targeted protein degraders (PROTACs), the choice of the aniline core dictates the pharmacokinetic fate of the entire molecule. Among the most advanced intermediates available today is tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (CAS: 1492031-83-0) . This guide objectively compares this highly functionalized building block against simpler fluorinated aniline alternatives, detailing the mechanistic rationale behind its structural design and providing validated protocols for its application.
Structural and Mechanistic Rationale
As a Senior Application Scientist, I evaluate building blocks not just by their reactive handles, but by the biological causality engineered into their substituents. The tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate scaffold is a masterclass in rational drug design:
The 2-Fluoro Substituent (pKa Modulation): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the unmasked aniline NH by approximately 1.4 units compared to an unsubstituted aniline. This reduced basicity is critical; it mitigates hERG channel liability—a notorious cause of cardiotoxicity driven by highly basic amines binding in the heart's potassium channels.
The 4-Chloro Substituent (Metabolic Shielding): Unprotected anilines are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic oxidation at the para-position, leading to reactive quinone-imine toxicophores. The 4-chloro group acts as an impenetrable metabolic shield, blocking this oxidation while providing optimal Van der Waals contacts to fill hydrophobic pockets in kinase hinge-binding domains.
The 5-Formyl Group (Divergent Extension): Unlike static halogens, the formyl (-CHO) group is a versatile electrophilic handle. It allows for late-stage diversification via reductive amination, Knoevenagel condensations, or Wittig reactions, enabling rapid structure-activity relationship (SAR) exploration.
The Boc-Carbamate (Orthogonal Protection): The tert-butyloxycarbonyl (Boc) group masks the nucleophilic aniline nitrogen, preventing self-condensation or polymerization during the functionalization of the formyl group. It can be cleanly removed under acidic conditions (e.g., TFA or HCl) when the free aniline is required for final coupling.
Comparative Analysis of Fluorinated Aniline Alternatives
To justify the use of a complex, multi-substituted building block, we must compare its physicochemical and synthetic parameters against simpler alternatives.
Data Interpretation: While 4-chloro-2-fluoroaniline provides the necessary metabolic stability, it lacks a handle for extending the molecular scaffold. The formyl-equipped variant bridges this gap, offering a "plug-and-play" core for library generation without sacrificing the pharmacokinetic benefits of the halogenated ring.
Synthetic Utility and Pathway Visualization
The true value of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate lies in its ability to serve as a central node for divergent synthesis.
To leverage the formyl group for SAR library generation, reductive amination is the premier methodology. The following protocol is engineered for high chemoselectivity and yield.
Objective: To synthesize a library of 5-aminomethyl derivatives while strictly preserving the Boc-carbamate and halogen substituents.
Self-Validating System: This protocol is self-validating via standard analytical techniques. The reaction progress must be monitored by LC-MS or 1H NMR. The complete disappearance of the highly deshielded aldehyde proton peak (~10.2 ppm) and the emergence of the benzylic CH₂ protons (~3.5–4.0 ppm) definitively confirm successful conversion without over-reduction.
Imine Formation: Dissolve the formyl building block (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE.
Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild thermal acceleration if the initial imine formation is sterically hindered.
Acid Catalysis: Add glacial acetic acid (0.1 eq) to the stirring solution.
Causality: The electron-withdrawing 4-chloro and 2-fluoro groups make the aromatic ring electron-deficient. AcOH protonates the carbonyl oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the formyl group. This accelerates the nucleophilic attack of the amine to form the imine/iminium intermediate.
Equilibration: Stir the mixture at room temperature for 1–2 hours under an inert atmosphere (N₂ or Argon).
Causality: Allowing the imine/iminium intermediate to fully form before introducing the reducing agent prevents the premature reduction of the starting aldehyde into a dead-end 5-hydroxymethyl byproduct.
Chemo-selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
Causality: NaBH(OAc)₃ is a mild, highly chemo-selective reducing agent. The steric bulk and electron-withdrawing nature of its three acetate groups severely reduce its hydride-donating ability compared to standard NaBH₄. Consequently, it selectively reduces the transient iminium ion without attacking the unreacted aldehyde or cleaving the sensitive Boc-carbamate group.
Quenching and Workup: After 12 hours (or upon LC-MS confirmation of completion), quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-aminomethyl intermediate, ready for subsequent Boc-deprotection and final scaffold assembly.
References
Grygorenko, O. O., & Melnykov, K. P. "Fluorinated building blocks in drug design: new pathways and targets." Future Medicinal Chemistry, vol. 16, no. 14, 2024, pp. 1375–1378. Available at:[Link]
Validation
A Comparative Guide to the Spectroscopic Validation of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate Synthesis
This guide provides an in-depth analysis of the synthesis and spectroscopic validation of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, a key building block in contemporary medicinal chemistry. Its utility as a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the synthesis and spectroscopic validation of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, a key building block in contemporary medicinal chemistry. Its utility as a precursor in the development of novel therapeutics necessitates robust and verifiable synthetic and analytical protocols.[1] We will explore a prevalent synthetic methodology, the Vilsmeier-Haack reaction, and contrast it with an alternative approach, Directed ortho-Lithiation. The core of this guide is dedicated to the rigorous spectroscopic validation of the target compound, establishing a benchmark for its unequivocal identification and purity assessment.
The carbamate functional group is a cornerstone in drug design, prized for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[2] The tert-butoxycarbonyl (Boc) protecting group, a specific type of carbamate, is particularly favored for its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[3][4]
Synthesis Strategies: A Comparative Overview
The introduction of a formyl group onto an electron-rich aromatic ring is a critical transformation in the synthesis of the title compound. The choice of formylation method is dictated by factors such as substrate reactivity, desired regioselectivity, and tolerance of other functional groups.
Primary Method: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The Boc-protected amino group on the aniline precursor is a powerful ortho-, para-director and is sufficiently electron-donating to activate the ring for this electrophilic substitution.
Reaction Causality: The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich aromatic ring of the Boc-aniline derivative then attacks this electrophile. Subsequent hydrolysis of the resulting iminium ion during aqueous workup yields the desired aldehyde. The steric bulk of the Boc group and the electronic influence of the fluorine and chlorine substituents direct the formylation to the sterically accessible and electronically activated position ortho to the carbamate.
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool a solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in an anhydrous solvent like dichloromethane to 0 °C.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
Substrate Addition: Dissolve tert-Butyl (4-chloro-2-fluorophenyl)carbamate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, carefully pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution.
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Alternative Method: Directed ortho-Lithiation (DoM)
Directed ortho-metalation is a powerful alternative for the regioselective functionalization of aromatic rings.[7][8] The carbamate group is an effective directed metalation group (DMG), capable of coordinating with a strong organolithium base, such as tert-butyllithium (t-BuLi), and directing deprotonation to the adjacent ortho position.[9]
Reaction Causality: The reaction proceeds by the coordination of the lithium atom of the base to the carbonyl oxygen of the Boc group. This brings the strong base in close proximity to the ortho proton, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated species. This highly nucleophilic intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. This method offers excellent regiocontrol, often providing access to isomers that are difficult to obtain through classical electrophilic aromatic substitution.
Diagram: Comparative Synthetic Pathways
Caption: Comparison of Vilsmeier-Haack and Directed ortho-Lithiation pathways.
Spectroscopic Validation: A Multi-faceted Approach
Unequivocal characterization of the synthesized tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is paramount. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[10][11] Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of the target compound.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 10-15 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans and a relaxation delay of 2-5 seconds.
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[12]
Data Interpretation and Comparison:
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the title compound, based on established substituent effects and data from structurally related molecules.[13][14][15][16]
¹H NMR (400 MHz, CDCl₃)
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aldehyde Proton
~9.9 - 10.1
s
1H
-CHO
Aromatic Proton (ortho to -CHO)
~7.8 - 8.0
d
1H
Ar-H
Aromatic Proton (ortho to -F)
~7.2 - 7.4
d
1H
Ar-H
NH Proton
~6.8 - 7.1
br s
1H
-NH-
tert-Butyl Protons
~1.5 - 1.6
s
9H
-C(CH₃)₃
¹³C NMR (100 MHz, CDCl₃)
Expected Chemical Shift (δ, ppm)
Assignment
Aldehyde Carbonyl
~188 - 192
-CHO
Carbamate Carbonyl
~152 - 154
-NHCOO-
Aromatic C-F (ipso)
~155 - 159 (d, ¹JCF ≈ 250 Hz)
Ar-C
Aromatic C-Cl (ipso)
~128 - 132
Ar-C
Aromatic C-NH (ipso)
~135 - 139
Ar-C
Aromatic C-CHO (ipso)
~130 - 134
Ar-C
Aromatic C-H
~115 - 125
Ar-C
tert-Butyl Quaternary Carbon
~80 - 82
-C (CH₃)₃
tert-Butyl Methyl Carbons
~28 - 29
-C(C H₃)₃
Comparison with Precursor: The most telling signs of a successful reaction are the appearance of the aldehyde proton signal around 10 ppm in the ¹H NMR spectrum and the aldehyde carbonyl carbon signal around 190 ppm in the ¹³C NMR spectrum. Conversely, the disappearance of the proton signal corresponding to the position of formylation in the starting material provides further confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹.
Data Interpretation:
Functional Group
Expected Absorption Range (cm⁻¹)
N-H Stretch (Carbamate)
3200 - 3400
C-H Stretch (Aromatic & Aliphatic)
2850 - 3100
C=O Stretch (Aldehyde)
1690 - 1715
C=O Stretch (Carbamate)
1700 - 1730
C=C Stretch (Aromatic)
1450 - 1600
C-N Stretch
1200 - 1350
C-O Stretch
1000 - 1300
The key diagnostic peaks are the sharp carbonyl stretch of the aldehyde and the broader carbonyl stretch of the carbamate.[17][18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Analysis Mode: Acquire spectra in positive ion mode.
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
Data Interpretation:
The expected molecular weight for C₁₂H₁₃ClFNO₃ is 273.69 g/mol . In ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 274.7 or as the sodium adduct [M+Na]⁺ at m/z 296.7. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion peak, providing definitive evidence of its presence.
Diagram: Spectroscopic Validation Workflow
Caption: Workflow for the comprehensive spectroscopic validation of the target compound.
Conclusion
The synthesis of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate via the Vilsmeier-Haack reaction offers a reliable and scalable route. Alternative methods like Directed ortho-Lithiation provide a valuable comparison, particularly where regiochemical control is paramount. Regardless of the synthetic approach, rigorous spectroscopic validation is non-negotiable. The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system, ensuring the structural integrity and purity of this vital chemical intermediate. The data and protocols presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development, facilitating the confident synthesis and characterization of this and related molecules.
References
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Retrieved March 27, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 27, 2026, from [Link]
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry. Retrieved from [Link]
Meth-Cohn, O., & Narine, B. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[5][6]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. RSC Publishing. Retrieved March 27, 2026, from [Link]
Meth-Cohn, O., & Narine, B. (n.d.). Vilsmeier formylation of tert-anilines: dibenzo[b,f][5][6]diazocines and quinazolinium salts via the 't-amino effect'1. RSC Publishing. Retrieved March 27, 2026, from [Link]
SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved March 27, 2026, from [Link]
Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(14), 3090-3092. Retrieved from [Link]
University of Rochester. (2003). Directed (ortho) Metallation. Lithium Link. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Tandon, M., & Chander, V. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(10), 1790. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved March 27, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved March 27, 2026, from [Link]
MolPort. (n.d.). tert-butyl N-[2-[3-(4-chloro-2-fluorophenyl)-5-formylphenoxy]ethyl]carbamate. Retrieved March 27, 2026, from [Link]
Chen, K., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
Frontiers. (n.d.). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Retrieved March 27, 2026, from [Link]
PubChemLite. (n.d.). Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3). Retrieved March 27, 2026, from [Link]
National Institutes of Health. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved March 27, 2026, from [Link]
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
National Institutes of Health. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved March 27, 2026, from [Link]
Abdul Manan, F., et al. (n.d.). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
ResearchGate. (2025). tert-Butyl carbamate. Retrieved from [Link]
Benchmarking tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate as a starting material for kinase inhibitors
Executive Summary In the rational design of small-molecule kinase inhibitors—particularly those targeting the ATP-binding hinge region of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, or serine/threonine kinases...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rational design of small-molecule kinase inhibitors—particularly those targeting the ATP-binding hinge region of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, or serine/threonine kinases like BRAF—halogenated anilines are privileged pharmacophores. The di-halogenated motif (4-chloro-2-fluoro) provides optimal lipophilic efficiency (LipE) and a precise dipole moment that enhances binding affinity deep within the hydrophobic pocket of the kinase domain.
Synthesizing these complex scaffolds requires highly functionalized building blocks. This guide benchmarks tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (CAS: 1492031-83-0) [1] against traditional unprotected or nitro-substituted alternatives. By evaluating chemoselectivity, step economy, and yield, we provide a comprehensive rationale and validated protocols for utilizing this advanced intermediate in drug development.
Mechanistic Rationale: The Power of Boc-Protection in Bifunctional Scaffolds
The core challenge in utilizing the unprotected parent compound, 5-amino-2-chloro-4-fluorobenzaldehyde[2], lies in its bifunctionality. The presence of both a nucleophilic aniline and a highly electrophilic aldehyde on the same aromatic ring inevitably leads to intermolecular Schiff base formation (self-condensation or oligomerization) during storage and under reaction conditions[3].
By masking the aniline as a tert-butyl carbamate (Boc), tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate offers three distinct mechanistic advantages:
Chemoselectivity: The Boc group completely passivates the nitrogen lone pair, allowing the formyl group to undergo clean reductive aminations, Knoevenagel condensations, or Wittig reactions without competing side reactions.
Orthogonal Deprotection: The Boc group is highly stable to the basic and nucleophilic conditions typically used in aldehyde functionalization, yet it is easily removed under mild acidic conditions (e.g., TFA) for late-stage urea or amide coupling.
Halogen Preservation: Alternative routes using nitro-precursors require late-stage reduction (e.g., Pd/C and H2). These harsh reducing conditions often lead to unwanted hydrodehalogenation, stripping the critical chlorine or fluorine atoms from the ring. The Boc-deprotection route entirely circumvents this risk.
Synthetic workflow comparison demonstrating the chemoselective advantage of Boc protection.
To objectively evaluate the performance of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate, we benchmarked it against two common synthetic alternatives: the unprotected amine and the nitro-precursor.
The following protocols demonstrate the integration of this building block into a standard kinase inhibitor synthesis pipeline.
Protocol 1: Chemoselective Reductive Amination
Objective: Couple the formyl group of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate with a target amine while preserving the Boc-protected aniline.
Reaction Setup: In an oven-dried flask under N2 atmosphere, dissolve tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
Causality: Mild acid catalysis accelerates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity without prematurely cleaving the acid-sensitive Boc group. Stir at 25°C for 2 hours.
Reduction: Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).
Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because its steric bulk and electron-withdrawing acetoxy groups render it mild enough to selectively reduce the protonated imine without reducing unreacted aldehyde directly to the alcohol.
Validation & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting aldehyde (typically 4-6 hours), quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Protocol 2: Boc Deprotection and Hinge-Binding Motif Assembly
Objective: Remove the Boc protecting group and form a urea linkage, a classic ATP-competitive hinge-binding motif.
Deprotection: Dissolve the intermediate from Protocol 1 in DCM (0.1 M). Cool to 0°C and add trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
Causality: Conducting the deprotection strictly at 0°C minimizes the risk of side reactions, such as unwanted tert-butylation of the electron-rich aromatic ring by the generated tert-butyl cation.
Validation: Monitor by TLC (UV active). The disappearance of the less polar Boc-protected spot and the appearance of a highly polar baseline spot (the TFA salt of the amine) confirms completion.
Neutralization: Concentrate under reduced pressure to remove excess TFA. Redissolve the residue in THF and add triethylamine (Et3N) (3.0 eq).
Causality: Et3N neutralizes the TFA salt, liberating the free, nucleophilic aniline required for the next step.
Urea Coupling: Add the appropriate aryl isocyanate (1.05 eq) dropwise. Stir at room temperature for 3 hours to precipitate the final di-halogenated urea kinase inhibitor.
Mechanism of action for targeted kinase inhibitors synthesized from the halogenated scaffold.
Conclusion
For drug development professionals synthesizing novel kinase inhibitors, starting material selection dictates the efficiency of the entire downstream pipeline. While unprotected 5-amino-2-chloro-4-fluorobenzaldehyde is prone to yield-destroying self-condensation, tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate provides a robust, chemoselective, and scalable alternative. By utilizing the Boc-protected variant, chemists can execute complex functionalizations of the formyl group while preserving the critical di-halogenated aniline motif required for high-affinity kinase binding.